2-Cyano-3-hydroxypyridine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVFTOVNAKNVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239324 | |
| Record name | 3-Hydroxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-35-4 | |
| Record name | 3-Hydroxy-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypyridine-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Cyano-3-hydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Cyano-3-hydroxypyridine, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document collates available data on its structure, physical and chemical properties, reactivity, and spectral characteristics, presented in a format tailored for scientific and research applications.
Core Chemical Properties
This compound, also known as 3-Hydroxypicolinonitrile, is a substituted pyridine derivative. Its structure incorporates a nitrile group at the 2-position and a hydroxyl group at the 3-position, which contribute to its unique reactivity and potential for tautomerism.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₂O | [1][2] |
| Molecular Weight | 120.11 g/mol | [1][2] |
| CAS Number | 932-35-4 | [1][2] |
| Appearance | Yellow to Dark Yellow Solid | [3] |
| Melting Point | 211-212 °C (decomposition) | [4] |
| 316 °C (literature) | [3] | |
| Boiling Point | 429.2 ± 30.0 °C (Predicted) | [4] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa (Predicted) | 2.58 ± 0.10 | [4] |
Note: Conflicting melting point data exists in the literature, which may be due to different experimental conditions or the presence of tautomers. The predicted boiling point and density values are based on computational models.
Tautomerism
A key chemical feature of this compound is its potential to exist in tautomeric forms. The presence of the hydroxyl group on the pyridine ring allows for an equilibrium between the hydroxy form (this compound) and the pyridone form (3-cyano-1,2-dihydro-2-oxopyridine). The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. In many pyridone/hydroxypyridine systems, the pyridone tautomer is favored in the solid state and in polar solvents.
Spectral Data
Table 2: Predicted and Expected Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons are expected in the δ 110-160 ppm region. The carbon of the nitrile group (C≡N) would likely appear around δ 115-120 ppm, and the carbon bearing the hydroxyl group would be shifted downfield. |
| FT-IR (cm⁻¹) | - O-H stretch (broad): ~3200-3600- C-H stretch (aromatic): ~3000-3100- C≡N stretch: ~2220-2260- C=C and C=N stretches (aromatic ring): ~1400-1600- C-O stretch: ~1200-1300 |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 120. Fragmentation patterns may involve the loss of HCN (m/z = 27), CO (m/z = 28), and other fragments characteristic of the pyridine ring. |
Synthesis and Purification
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route involves the cyanation of 3-hydroxypyridine. This could potentially be achieved through methods like the Reissert-Kaufmann reaction or by direct cyanation using a suitable cyanide source and an activating agent. Another approach could involve the construction of the pyridine ring from acyclic precursors.
Purification
Recrystallization is a common method for the purification of solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of polar organic molecules include ethanol, methanol, water, or mixtures thereof. Without a specific published procedure, solvent screening would be necessary to determine the optimal conditions for the recrystallization of this compound.
Reactivity
The reactivity of this compound is dictated by its three main functional components: the pyridine ring, the hydroxyl group, and the nitrile group.
-
Pyridine Ring: The pyridine ring is generally an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. However, it can undergo electrophilic substitution under harsh conditions.
-
Hydroxyl Group: The hydroxyl group can act as a nucleophile and can be alkylated or acylated. Its acidic proton can be removed by a base, forming a phenoxide-like species which is a stronger nucleophile.
-
Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.
Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathway involvement of this compound are not well-documented in publicly available literature, the cyanopyridine scaffold is present in a number of biologically active molecules. Derivatives of cyanopyridines have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
Safety Information
This compound should be handled with care in a laboratory setting. It is classified as toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: Hazard Identification
| Hazard Class | Category | Signal Word | Pictogram(s) |
| Acute toxicity, oral | 3 | Danger | GHS06 (Skull and Crossbones) |
| Acute toxicity, dermal | 3 | Danger | GHS06 (Skull and Crossbones) |
| Acute toxicity, inhalation | 3 | Danger | GHS06 (Skull and Crossbones) |
| Skin corrosion/irritation | 2 | Warning | GHS07 (Exclamation Mark) |
| Serious eye damage/eye irritation | 2 | Warning | GHS07 (Exclamation Mark) |
Data sourced from publicly available safety data sheets.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for hazard assessment without consulting an official SDS. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
Structural Analysis of 3-Hydroxypicolinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 3-hydroxypicolinonitrile (3-HPN), a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines which are frequently found in biologically active molecules.[1][2] Due to the limited availability of a complete experimental dataset for 3-hydroxypicolinonitrile, this guide incorporates data from its derivatives and outlines the standard experimental and computational methodologies for its full structural elucidation.
Physicochemical Properties
3-Hydroxypicolinonitrile, also known as 3-hydroxy-2-cyanopyridine, is a small organic molecule with the chemical formula C₆H₄N₂O.[3] Its structure consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a nitrile group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O | PubChem[3] |
| Molecular Weight | 120.11 g/mol | PubChem[3] |
| IUPAC Name | 3-hydroxypridine-2-carbonitrile | PubChem[3] |
| CAS Number | 932-35-4 | PubChem[3] |
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 3-hydroxypicolinonitrile is expected to show distinct signals for the aromatic protons on the pyridine ring and the hydroxyl proton. The chemical shifts and coupling constants are influenced by the electronic effects of the nitrile and hydroxyl substituents. Data from 4-substituted derivatives of 3-hydroxypicolinonitrile can be used to predict the spectral features of the parent compound.[1]
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms of the pyridine ring, the nitrile carbon, and the carbon bearing the hydroxyl group will each have characteristic chemical shifts.
Table 1: ¹H and ¹³C NMR Data for 4-Substituted 3-Hydroxypicolinonitrile Derivatives (in CDCl₃) [1]
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-(tert-Butyl)-3-hydroxypicolinonitrile | 8.23 (d, J = 5.0 Hz, 1H), 7.38 (d, J = 4.9 Hz, 1H), 1.42 (s, 9H) | 155.3, 147.2, 144.2, 125.8, 121.5, 115.4, 35.3, 28.7 |
| 3-Hydroxy-4-phenylpicolinonitrile | 8.35 (d, J = 5.0 Hz, 1H), 7.59–7.49 (m, 5H), 7.41 (d, J = 5.0 Hz, 1H) | 153.0, 143.9, 137.4, 132.8, 130.1, 129.9, 128.6, 128.0, 122.2, 115.1 |
| 3-Hydroxy-4-(p-tolyl)picolinonitrile | 8.33 (d, J = 4.7 Hz, 1H), 7.39 (m, 5H), 6.04 (br s, 1H), 2.45 (s, 3H) | 153.1, 143.9, 140.5, 137.5, 130.7, 129.7, 128.5, 127.9, 122.0, 115.2, 21.5 |
| 3-Hydroxy-4-(3-methoxyphenyl)picolinonitrile | 8.34 (d, J = 4.7 Hz, 1H), 7.49 (t, J = 8.0 Hz, 1H), 7.40 (d, J = 4.7 Hz, 1H), 7.06 (m, 2H), 6.99 (t, J = 2.0 Hz, 1H), 6.06 (br s, 1H), 3.87 (s, 3H) | 160.8, 152.9, 143.8, 137.2, 133.9, 131.3, 127.7, 122.2, 120.5, 115.6, 115.1, 114.2, 55.6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-hydroxypicolinonitrile is expected to show characteristic absorption bands for the O-H, C≡N, and C=N/C=C bonds.
Table 2: Characteristic IR Absorption Bands for 4-Substituted 3-Hydroxypicolinonitrile Derivatives [1]
| Derivative | O-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | Aromatic C=C/C=N Stretch (cm⁻¹) |
| 4-(tert-Butyl)-3-hydroxypicolinonitrile | ~3400 (broad) | 2231 | 1411 |
| 3-Hydroxy-4-phenylpicolinonitrile | ~3400 (broad) | 2232 | 1464 |
| 3-Hydroxy-4-(p-tolyl)picolinonitrile | ~3400 (broad) | 2232 | 1541, 1458 |
| 3-Hydroxy-4-(3-methoxyphenyl)picolinonitrile | ~3400 (broad) | 2229 | 1583, 1461 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-hydroxypicolinonitrile, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern can provide clues about the connectivity of the atoms. HRMS data for several derivatives show the deprotonated molecule [M-H]⁻ as a prominent ion.[1]
Crystallographic and Computational Analysis
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. As of this writing, a crystal structure for 3-hydroxypicolinonitrile has not been deposited in the Cambridge Structural Database. However, the general protocol for small molecule crystallography would be applicable.
Computational Modeling
In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be employed to predict the molecular geometry, bond lengths, bond angles, and electronic properties of 3-hydroxypicolinonitrile. These theoretical calculations can provide valuable insights into the molecule's structure and reactivity.
Experimental Protocols
Synthesis of 3-Hydroxypicolinonitrile Derivatives
A general procedure for the synthesis of 4-substituted 3-hydroxypicolinonitriles involves the N-O bond cleavage of isoxazolopyridines.[2]
-
To a solution of the corresponding isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL/mmol), potassium carbonate (K₂CO₃, 0.150 mmol) is added.[2]
-
The mixture is stirred at 60 °C for 30 minutes.[2]
-
The reaction is quenched by the addition of 1 M aqueous HCl.[2]
-
The resulting mixture is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate (MgSO₄) and filtered.[2]
-
The solvent is removed under reduced pressure to yield the 4-substituted 3-hydroxypicolinonitrile.[2]
NMR Sample Preparation
-
Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
If necessary, filter the solution to remove any particulate matter.
IR Sample Preparation (KBr Pellet Method)
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
Single-Crystal X-ray Diffraction (General Workflow)
-
Crystal Growth: Grow single crystals of 3-hydroxypicolinonitrile of suitable size and quality (typically >0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
Structural Elucidation Workflow
The following diagram illustrates a typical workflow for the comprehensive structural analysis of a small molecule like 3-hydroxypicolinonitrile.
Biological Context
While specific biological activities of 3-hydroxypicolinonitrile are not extensively documented, pyridine derivatives are known to undergo metabolism in biological systems. The metabolism of pyridines can involve oxidation, leading to the formation of various metabolites.[4] Further research is needed to elucidate the specific metabolic pathways and biological effects of 3-hydroxypicolinonitrile. The structural information presented in this guide is crucial for such future investigations, including structure-activity relationship (SAR) studies and the design of novel bioactive compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 101920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Cyano-3-hydroxypyridine CAS 932-35-4 properties
An In-depth Technical Guide to 2-Cyano-3-hydroxypyridine (CAS 932-35-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS number 932-35-4, is a heterocyclic organic compound that belongs to the pyridine family. Its structure, featuring both a cyano and a hydroxyl group on the pyridine ring, makes it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, reactivity, potential biological activities, and relevant experimental protocols.
Physicochemical Properties.[1][2][3][4]
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 932-35-4 | [1][2][3] |
| Molecular Formula | C₆H₄N₂O | [1][2][3] |
| Molecular Weight | 120.11 g/mol | [1][2][3] |
| Appearance | Yellow to Dark Yellow Solid/Crystalline Powder | [4] |
| Melting Point | 211-212 °C (decomposes) | [1][5] |
| Boiling Point | 429.2 °C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.33 g/cm³ (Predicted) | [1] |
| Solubility | DMSO (Sparingly), Methanol (Slightly), Water: 66 g/L (20 °C) | [1][5] |
| pKa | 2.58 ± 0.10 (Predicted) | [1] |
| LogP | 1.1 | [5] |
| Flash Point | 213.4 °C | [1] |
| Refractive Index | 1.595 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectrum
A ¹H NMR spectrum for this compound is available, providing insights into the proton environments within the molecule.[1]
-
A publication by Wiley-VCH provides a ¹H NMR spectrum of 3-Hydroxypyridine-2-carbonitrile, which is a synonym for this compound. [1]
Note: Detailed interpretation of the spectrum requires access to the spectral data itself. Researchers should refer to spectral databases for the actual spectrum.
¹³C NMR, IR, and Mass Spectrometry
Reactivity and Tautomerism
The reactivity of this compound is dictated by the interplay of the electron-withdrawing cyano group and the hydroxyl group on the aromatic pyridine ring.
Tautomerism
This compound can exist in tautomeric forms, primarily the hydroxy-pyridine form and the pyridone form.[6][7][8][9] The equilibrium between these tautomers is influenced by the solvent and the electronic nature of the substituents.[6][9] For 2- and 4-hydroxypyridines, the pyridone tautomer is generally favored due to aromaticity and the presence of a strong carbonyl bond.[7][8] The electron-withdrawing cyano group in this compound is expected to influence this equilibrium.[10]
Nucleophilic and Electrophilic Reactions
The pyridine nitrogen is basic and can be protonated or alkylated. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyridine ring itself can undergo nucleophilic aromatic substitution, with the positions influenced by the existing substituents. The reactivity of related 2-cyano-3-nitroimidazo[1,2-a]pyridine shows that nitrogen and oxygen nucleophiles can substitute the 2-cyano group, while sulfur nucleophiles can substitute groups at the 3-position.[11]
Synthesis and Purification
General Synthetic Approach (Hypothetical):
A plausible synthetic route could involve the cyanation of 3-hydroxypyridine. This would likely require activation of the pyridine ring and careful control of reaction conditions to achieve regioselectivity.
Purification:
Purification of cyanopyridine derivatives is typically achieved through recrystallization or column chromatography.[13] For a solid compound like this compound, recrystallization from a suitable solvent system would be a primary method.
Biological Activity and Applications in Drug Discovery
Cyanopyridine derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities.[14] This class of compounds has shown potential as anticancer, antimicrobial, and enzyme inhibitory agents.
Potential as Kinase Inhibitors
A notable area of interest is the development of cyanopyridine derivatives as kinase inhibitors.[14] Specifically, some cyanopyridine-containing compounds have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[3][14] Pim-1 kinase plays a crucial role in cell cycle progression, apoptosis, and drug resistance, making it an attractive target for cancer therapy.[1][3]
Pim-1 Kinase Signaling Pathway
The Pim-1 signaling pathway is a key regulator of cell survival and proliferation. Its transcription is often activated by the JAK/STAT pathway in response to cytokine signaling.[1][5] Once expressed, Pim-1 kinase phosphorylates a variety of downstream targets, including proteins involved in apoptosis (e.g., BAD) and cell cycle control (e.g., p21, p27), thereby promoting cell survival and proliferation.[2]
Caption: Potential role of this compound in the Pim-1 signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible evaluation of a compound's properties and biological activity.
Synthesis of 2-Amino-3-cyanopyridine Derivatives (General Protocol)
While a specific protocol for this compound is not available, the following is a general one-pot synthesis for 2-amino-3-cyanopyridine derivatives under microwave irradiation, which can be adapted.[13]
Materials:
-
Appropriate aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Ethanol
-
Microwave reactor
Procedure:
-
Combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate in a dry flask suitable for microwave synthesis.
-
Place the flask in a microwave oven and connect it to a refluxing apparatus.
-
Irradiate the reaction mixture for 7-9 minutes.
-
After the reaction is complete, wash the mixture with a small amount of ethanol.
-
Purify the crude product by recrystallization from 95% ethanol.
In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-based)
The following is a general protocol for a luminescence-based in vitro kinase assay to determine the IC₅₀ of a potential Pim-1 inhibitor.[15][16]
Workflow:
Caption: General workflow for a luminescence-based Pim-1 kinase inhibition assay.
Materials:
-
Recombinant Pim-1 enzyme
-
Suitable Pim-1 peptide substrate
-
ATP
-
This compound (or other test inhibitor) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add:
-
1 µl of the diluted test compound or DMSO (for control).
-
2 µl of Pim-1 enzyme solution.
-
2 µl of a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Safety Information
This compound is classified as a hazardous substance.[4]
-
Hazard Statements: The material is considered toxic.[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Store locked up.[4]
-
First Aid: In case of inhalation, move the victim to fresh air. For skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting. Seek immediate medical attention in all cases of exposure.[4][17]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. Its physicochemical properties are well-defined, although a complete set of experimental spectroscopic data is not yet publicly available. The reactivity of this molecule is governed by its functional groups, offering multiple avenues for synthetic modification. While its direct biological targets are still under investigation, the broader class of cyanopyridines has shown promise, particularly as inhibitors of the Pim-1 kinase signaling pathway. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
Tautomerism of 2-Cyano-3-hydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-cyano-3-hydroxypyridine. While direct experimental investigation of this specific molecule is not extensively documented in current scientific literature, this guide consolidates established principles of pyridine chemistry, analogous data from structurally related compounds, and theoretical considerations to build a robust framework for its study. We present predicted spectroscopic data, detailed experimental protocols for analysis, and a discussion of the factors influencing the tautomeric equilibrium, thereby offering a complete methodological resource for researchers.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The tautomeric nature of substituted pyridines, particularly those bearing hydroxyl groups, is of critical importance as different tautomers can exhibit distinct physicochemical properties, biological activities, and target interactions. This compound (also known as 3-hydroxypicolinonitrile) presents a compelling case for the study of tautomerism, featuring a dynamic equilibrium between its hydroxypyridine and pyridone forms. The interplay of the electron-withdrawing cyano group and the tautomerizable hydroxy group significantly influences this equilibrium. This guide serves as a foundational document for the synthesis, characterization, and quantitative analysis of the tautomerism of this compound.
The Tautomeric Equilibrium
This compound is expected to exist as an equilibrium between two primary tautomeric forms: the This compound (enol form) and the 3-cyano-1,2-dihydro-2-oxopyridine or 3-cyano-2(1H)-pyridone (keto form).
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium (defined by the tautomeric equilibrium constant, KT = [pyridone]/[hydroxypyridine]) is dictated by the relative thermodynamic stability of the two forms, which is influenced by several factors:
-
Solvent Polarity: Polar protic solvents are expected to favor the more polar pyridone (keto) form due to stabilization through hydrogen bonding. In contrast, non-polar solvents will likely favor the less polar hydroxypyridine (enol) form.[1]
-
Aromaticity: The hydroxypyridine form possesses a fully aromatic pyridine ring, a significant stabilizing factor. The pyridone form, while still having aromatic character through delocalization of the nitrogen lone pair, has a partially disrupted aromatic system.
-
Electronic Effects: The electron-withdrawing cyano group at the 2-position influences the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, thereby affecting the equilibrium.
-
Intermolecular Interactions: In the solid state and in concentrated solutions, the pyridone form is often favored due to its ability to form stable hydrogen-bonded dimers.[2]
Predicted Spectroscopic and Physicochemical Data
Due to the lack of specific experimental data for this compound in the literature, the following tables summarize the predicted physicochemical properties and spectroscopic data based on analysis of structurally similar compounds, such as 4,6-diaryl-3-cyano-2(1H)-pyridones and 2-hydroxypyridine.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C₆H₄N₂O |
| Molecular Weight | 120.11 g/mol |
| CAS Number | 932-35-4 |
| Appearance | Expected to be a yellow to dark yellow solid. |
| Melting Point | 316 °C (literature value for a commercial sample) |
Table 2: Predicted Spectroscopic Data for Tautomers of this compound
| Spectroscopic Technique | This compound (Enol Form) | 3-Cyano-2(1H)-pyridone (Keto Form) |
| ¹H NMR (in DMSO-d₆) | Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the -OH proton. | Aromatic protons shifted compared to the enol form. A broad singlet for the N-H proton at δ 11.5-13.0 ppm. |
| ¹³C NMR (in DMSO-d₆) | Carbon bearing the -OH group (C3) expected around δ 150-155 ppm. | Carbonyl carbon (C2) expected around δ 160-165 ppm. |
| FT-IR (KBr pellet) | Broad O-H stretching band (~3200-3400 cm⁻¹). C≡N stretching band (~2220-2240 cm⁻¹). | N-H stretching band (~3000-3200 cm⁻¹). Strong C=O stretching band (~1640-1670 cm⁻¹). C≡N stretching band (~2215-2225 cm⁻¹). |
| UV-Vis Spectroscopy | Absorption maximum expected to be at a shorter wavelength compared to the keto form. | Absorption maximum expected to be at a longer wavelength due to the extended conjugation of the pyridone system. |
Table 3: Predicted Tautomeric Equilibrium Constant (KT) in Various Solvents
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Predicted KT = [Pyridone]/[Hydroxypyridine] |
| Cyclohexane | 2.0 | Hydroxypyridine | < 1 |
| Chloroform | 4.8 | Pyridone | > 1 |
| Ethanol | 24.6 | Pyridone | >> 1 |
| Water | 80.1 | Pyridone | >> 1 |
Note: The KT values are predictions based on the behavior of 2-hydroxypyridine and are intended to show the expected trend.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of the tautomerism of this compound, adapted from established procedures for related compounds.[1][3]
Synthesis of this compound
A plausible synthetic route involves the reaction of a suitable precursor, such as a substituted isoxazolopyridine, followed by N-O bond cleavage.[3]
Materials:
-
Substituted isoxazolopyridine precursor
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), dry
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the isoxazolopyridine precursor (0.100 mmol) in dry methanol (5.00 mL).
-
Add potassium carbonate (0.150 mmol) to the solution.
-
Stir the mixture at 60 °C for 30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction by adding 1 M aqueous HCl until the solution is acidic.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis of Tautomerism
Caption: Experimental workflow for the study of tautomerism.
4.2.1 NMR Spectroscopy
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).
-
Analysis:
-
Identify distinct sets of signals corresponding to the hydroxypyridine and pyridone tautomers.
-
Integrate the signals of unique protons for each tautomer (e.g., a well-resolved aromatic proton or the N-H/O-H proton if not undergoing rapid exchange).
-
Calculate the molar ratio of the two tautomers from the integral ratios. The equilibrium constant KT can be determined from this ratio.
-
4.2.2 FT-IR Spectroscopy
-
Sample Preparation: Prepare samples as KBr pellets for solid-state analysis and as solutions in solvents transparent in the regions of interest (e.g., CCl₄, CH₂Cl₂).
-
Data Acquisition: Record the FT-IR spectra over the range of 4000-400 cm⁻¹.
-
Analysis:
-
In the solid state, look for the presence of a strong C=O stretch (~1640-1670 cm⁻¹) and an N-H stretch (~3000-3200 cm⁻¹) to confirm the predominance of the pyridone form.[1]
-
In solution, observe changes in the relative intensities of the O-H and C=O stretching bands with varying solvent polarity.
-
4.2.3 UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of this compound in a series of solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis:
-
Deconvolute the overlapping spectra to identify the absorption maxima (λmax) for each tautomer.
-
Use the Beer-Lambert law and the molar absorptivities of the individual tautomers (which can be estimated using locked N-methyl and O-methyl derivatives) to determine the concentration of each tautomer and calculate KT.
-
Conclusion
The tautomerism of this compound is a subject of significant academic and pharmaceutical interest. Although direct experimental data is sparse, a comprehensive understanding can be built upon the extensive research conducted on analogous pyridine systems. This guide provides a theoretical framework, predictive data, and detailed experimental protocols to facilitate further investigation into this molecule. The methodologies outlined herein will enable researchers to fully characterize the tautomeric equilibrium of this compound, paving the way for its potential application in drug design and development. Further studies, including single-crystal X-ray diffraction and advanced computational modeling, are encouraged to provide a definitive picture of its tautomeric behavior.
References
- 1. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into 2-Cyano-3-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Cyano-3-hydroxypyridine, also known as 3-Hydroxypicolinonitrile. This document collates available data and presents standardized experimental protocols for its analysis. Additionally, it explores the potential biological significance of this class of compounds, offering a foundational resource for its application in research and drug development.
Compound Profile
This compound is a substituted pyridine derivative with the molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol .[1] Its structure, featuring a nitrile group and a hydroxyl group on the pyridine ring, suggests the potential for diverse chemical reactivity and biological activity. The presence of these functional groups makes spectroscopic analysis a critical tool for its characterization.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl group.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-4 | 7.2 - 7.5 | Doublet of doublets (dd) | J(H4,H5) ≈ 7-9, J(H4,H6) ≈ 1-2 |
| H-5 | 6.8 - 7.1 | Doublet of doublets (dd) | J(H5,H4) ≈ 7-9, J(H5,H6) ≈ 4-6 |
| H-6 | 8.0 - 8.3 | Doublet of doublets (dd) | J(H6,H5) ≈ 4-6, J(H6,H4) ≈ 1-2 |
| -OH | 5.0 - 10.0 (variable) | Broad singlet (s) | N/A |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 (C-CN) | 115 - 125 |
| C-3 (C-OH) | 155 - 165 |
| C-4 | 120 - 130 |
| C-5 | 110 - 120 |
| C-6 | 145 - 155 |
| CN | 115 - 120 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is valuable for identifying the key functional groups present in this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Medium-Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C≡N stretch (nitrile) | 2220 - 2260 | Medium-Strong, Sharp |
| C=C, C=N stretch (aromatic ring) | 1400 - 1600 | Medium-Strong |
| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |
Table 4: Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight.
| m/z Value | Proposed Fragment | Possible Fragmentation Pathway |
| 120 | [C₆H₄N₂O]⁺ | Molecular Ion (M⁺) |
| 93 | [C₅H₃NO]⁺ | Loss of HCN from the molecular ion |
| 92 | [C₅H₄N₂]⁺ | Loss of CO from the molecular ion |
| 65 | [C₄H₃N]⁺ | Loss of CO and HCN from the molecular ion |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
If desired, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer, such as a GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) system.
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For GC-MS, ensure the compound is sufficiently volatile and thermally stable. Derivatization may be necessary if it is not.
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
If using tandem mass spectrometry (MS/MS), select the molecular ion peak for fragmentation and acquire the product ion spectrum.
Visualization of Workflows and Potential Biological Relevance
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization.
Hypothetical Signaling Pathway and Biological Activity Assessment
While specific signaling pathways for this compound are not yet elucidated, the broader class of cyanopyridine derivatives has shown significant biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2] The following diagram outlines a hypothetical workflow for investigating the biological potential of this compound, inspired by the activities of related molecules.
References
An In-depth Technical Guide to 2-Cyano-3-hydroxypyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-3-hydroxypyridine, a heterocyclic organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique bifunctional nature, possessing both a cyano and a hydroxyl group on a pyridine ring, allows for versatile chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the design of kinase inhibitors for cancer therapy. Detailed experimental protocols and visual representations of relevant biological pathways are included to support researchers in their drug discovery and development endeavors.
Molecular Properties
This compound, also known as 3-Hydroxypicolinonitrile, is a stable, solid compound under standard conditions. Its key molecular and physical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O | [1][2] |
| Molecular Weight | 120.11 g/mol | [1][2] |
| CAS Number | 932-35-4 | [1][2] |
| Appearance | Solid | |
| Melting Point | 224-226 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
Representative Experimental Protocol: Cyanation of a Pyridine Derivative
The following protocol for the synthesis of 2-cyano-3-chloropyridine from 3-chloropyridine can be adapted for the synthesis of this compound from 3-hydroxypyridine, with appropriate modifications to account for the different starting material and its reactivity.
Materials:
-
3-Chloropyridine (or 3-Hydroxypyridine)
-
Trifluoroacetic anhydride
-
Concentrated nitric acid
-
Potassium cyanide (KCN)
-
Sodium acetate (NaOAc)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane (for elution)
Procedure:
-
In a reaction flask, add trifluoroacetic anhydride (e.g., 10 ml, 42 mmol).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 3-chloropyridine (e.g., 17 mmol) to the cooled trifluoroacetic anhydride.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Cool the mixture again in an ice bath and slowly add concentrated nitric acid (e.g., 1.9 ml, 36 mmol).
-
Allow the solution to stir at room temperature for 2-3 hours.
-
In a separate beaker, prepare a cold aqueous solution of potassium cyanide (e.g., 8.4 g) and sodium acetate (e.g., 8.1 g).
-
Slowly add the reaction mixture dropwise to the cold cyanide solution.
-
Allow the reaction to proceed for 12 hours. The pH of the solution should be approximately 6-7.
-
Extract the reaction mixture with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under vacuum.
-
Purify the crude product by silica gel column chromatography, using a mixture of ethyl acetate and n-hexane as the eluent, to obtain the final product.[3]
Applications in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of cyano and hydroxyl groups provides handles for further functionalization, leading to compounds with diverse biological activities. Cyanopyridine derivatives have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents.
Role as a Kinase Inhibitor Intermediate
Recent research has highlighted the potential of cyanopyridine-based compounds as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. Notably, derivatives of this compound are being investigated as inhibitors of PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in oncology.
The synthesis of these kinase inhibitors often involves a multi-step process where this compound serves as a key starting material or intermediate. The general workflow for the development of such inhibitors is depicted below.
Caption: A generalized workflow for the synthesis of kinase inhibitors using this compound as a starting material.
Inhibition of the PIM-1 Kinase Signaling Pathway
PIM-1 kinase is a serine/threonine kinase that plays a significant role in cell survival and proliferation. Its overexpression is associated with various cancers, making it an attractive therapeutic target. Cyanopyridine derivatives have been shown to inhibit PIM-1 kinase activity, thereby disrupting downstream signaling pathways that promote cancer cell growth.
The following diagram illustrates a simplified representation of the PIM-1 kinase signaling pathway and the point of inhibition by cyanopyridine-based compounds.
Caption: A simplified diagram of the PIM-1 kinase signaling pathway, indicating the inhibitory action of cyanopyridine-based compounds.
Conclusion
This compound is a versatile and valuable chemical entity for researchers and professionals in the field of drug development. Its well-defined molecular properties and amenability to chemical modification make it an ideal starting point for the synthesis of complex bioactive molecules. The growing body of evidence supporting the role of cyanopyridine derivatives as potent kinase inhibitors underscores the importance of this compound in the ongoing quest for novel and effective cancer therapeutics. This guide provides a foundational resource to facilitate further research and innovation in this exciting area.
References
Solubility of 2-Cyano-3-hydroxypyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Cyano-3-hydroxypyridine, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive publicly available quantitative data on its solubility in various organic solvents, this document focuses on presenting the known solubility information and provides detailed experimental protocols for its determination. This guide is intended to equip researchers and drug development professionals with the necessary tools to assess the solubility of this compound in relevant solvent systems, aiding in process development, formulation, and purification strategies.
Introduction
This compound is a pivotal building block in the synthesis of a range of pharmaceutically active compounds. Its solubility in different organic solvents is a critical parameter that influences reaction kinetics, yield, purification methods such as recrystallization, and the formulation of final drug products. A thorough understanding of its solubility profile is therefore essential for efficient and scalable chemical processes.
This guide summarizes the currently available solubility data for this compound and provides a detailed, adaptable experimental protocol for researchers to determine its solubility in solvents of interest.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| Melting Point | 211-212 °C (decomposes) | [2] |
| Water Solubility | 66 g/L (at 20 °C) | [2] |
| Appearance | White to almost white powder/crystal |
Solubility Data
Table 2: Known Solubility of this compound
| Solvent | CAS Number | Type | Solubility | Temperature (°C) | Reference |
| Water | 7732-18-5 | Polar Protic | 66 g/L | 20 | [2] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Polar Aprotic | Sparingly Soluble | Not Specified | |
| Methanol | 67-56-1 | Polar Protic | Slightly Soluble | Not Specified |
The polar nature of this compound, conferred by the hydroxyl, cyano, and pyridine nitrogen groups, suggests a higher affinity for polar solvents. This is consistent with its substantial water solubility and slight solubility in methanol. Its limited solubility in non-polar organic solvents can be inferred from its structure.
Experimental Protocol for Solubility Determination
The following section details a generalized protocol for the experimental determination of the solubility of this compound in organic solvents. The equilibrium shake-flask method is described, which is a reliable technique for determining thermodynamic solubility.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (± 0.1 mg)
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.22 µm syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Factors Influencing Solubility
The solubility of this compound in a given solvent is influenced by several factors, primarily the physicochemical properties of both the solute and the solvent, as well as external conditions like temperature. The logical relationship between these factors is illustrated below.
Caption: Factors influencing the solubility of this compound.
Conclusion
While comprehensive quantitative solubility data for this compound in organic solvents remains to be fully elucidated in the public domain, this guide provides the available information and, more importantly, a robust experimental framework for its determination. The provided protocol for the shake-flask method offers a reliable means for researchers to generate the specific solubility data required for their work. Understanding the interplay of solute and solvent properties, as outlined, will further aid in the rational selection of solvents for the synthesis, purification, and formulation of this important pharmaceutical intermediate.
References
In-Depth Technical Guide to 3-Hydroxy-2-Pyridinecarbonitrile: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-hydroxy-2-pyridinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural characteristics, spectral data, a proposed synthetic route with a detailed experimental protocol, and a review of the known biological activities of related cyanopyridine derivatives, suggesting potential avenues for future research.
Chemical and Physical Properties
3-Hydroxy-2-pyridinecarbonitrile, also known as 2-cyano-3-hydroxypyridine, is a substituted pyridine derivative with the molecular formula C₆H₄N₂O.[1] Its structure incorporates a hydroxyl group at the 3-position and a nitrile group at the 2-position of the pyridine ring, which contribute to its distinct chemical reactivity and potential for biological interactions.
Table 1: Physical and Chemical Properties of 3-Hydroxy-2-Pyridinecarbonitrile
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| CAS Number | 932-35-4 | [1] |
| IUPAC Name | 3-hydroxypyridine-2-carbonitrile | [1] |
| Melting Point | 316°C (lit.) | |
| Boiling Point | 163°C | |
| XLogP3-AA | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 56.9 Ų | [1] |
| Appearance | Yellow to Dark Yellow Solid |
Spectral Data
The structural elucidation of 3-hydroxy-2-pyridinecarbonitrile is supported by various spectroscopic techniques. While a complete set of publicly available, detailed spectra is limited, the expected spectral characteristics are summarized below based on data for closely related compounds and general principles of spectroscopy.
Table 2: Spectral Data of 3-Hydroxy-2-Pyridinecarbonitrile
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring and a signal for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl group. |
| ¹³C NMR | Six distinct signals for the six carbon atoms in the molecule, including the carbon of the nitrile group and the five carbons of the pyridine ring. The chemical shifts would reflect the electronic environment of each carbon. |
| FTIR | Characteristic absorption bands for the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, and C=C and C=N stretching vibrations of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 120.11). Fragmentation patterns would likely involve the loss of CO, HCN, or other small neutral molecules. |
Synthesis of 3-Hydroxy-2-Pyridinecarbonitrile
Proposed Synthetic Workflow
The proposed synthesis involves the activation of the pyridine ring of 3-hydroxypyridine, followed by nucleophilic attack by a cyanide source.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the cyanation of pyridine derivatives and should be optimized for specific laboratory conditions.
Materials:
-
3-Hydroxypyridine
-
Trifluoroacetic anhydride (TFAA)
-
Potassium cyanide (KCN) or Zinc cyanide (Zn(CN)₂)
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of 3-Hydroxypyridine: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-hydroxypyridine (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir the mixture at 0°C for 1 hour.
-
Cyanation Reaction: In a separate flask, prepare a solution of potassium cyanide (1.5 equivalents) and sodium acetate (1.5 equivalents) in water. Cool this solution to 0°C. Slowly add the activated 3-hydroxypyridine solution to the cyanide solution dropwise, ensuring the temperature remains below 5°C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-hydroxy-2-pyridinecarbonitrile.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Biological Activity and Potential Applications
While specific studies on the biological activity of 3-hydroxy-2-pyridinecarbonitrile are limited, the broader class of cyanopyridine derivatives has demonstrated a wide range of pharmacological effects, suggesting potential therapeutic applications for this compound.
Anticancer Activity
Numerous studies have reported the antiproliferative activity of cyanopyridine derivatives against various cancer cell lines.[2][3][4][5] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases. For instance, certain 3-cyanopyridine derivatives have been identified as inhibitors of Pim-1 kinase, a proto-oncogene that is overexpressed in several human cancers.[6]
Enzyme Inhibition
The cyanopyridine scaffold is a versatile pharmacophore for the design of enzyme inhibitors. Derivatives have been shown to inhibit various enzymes, including carbonic anhydrases and kinases.[6][7] The ability of the nitrile and hydroxyl groups to participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site makes 3-hydroxy-2-pyridinecarbonitrile an interesting candidate for screening against a variety of enzymatic targets.
Potential Signaling Pathway Involvement
Given the reported activity of related compounds as kinase inhibitors, it is plausible that 3-hydroxy-2-pyridinecarbonitrile could modulate intracellular signaling pathways that are critical for cell growth, differentiation, and survival. A potential, generalized signaling pathway that could be targeted is depicted below.
Conclusion
3-Hydroxy-2-pyridinecarbonitrile is a versatile heterocyclic compound with potential applications in drug discovery and materials science. This guide has provided a summary of its known physical and chemical properties, a proposed synthetic route, and an overview of the biological activities associated with the cyanopyridine scaffold. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in the areas of oncology and enzyme inhibition. The detailed experimental protocols and structured data presented herein aim to facilitate future investigations into this promising molecule.
References
- 1. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Pyridinecarbonitrile [webbook.nist.gov]
The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Cyanopyridine Compounds
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of cyanopyridine compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the seminal synthetic methodologies, key historical milestones, and the ever-expanding role of cyanopyridines in medicinal chemistry and materials science. The guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and visualizes complex biological pathways and experimental workflows.
A Historical Perspective: From Pyridine's Discovery to the Introduction of the Cyano Group
The story of cyanopyridines is intrinsically linked to the history of its parent heterocycle, pyridine. The journey began in the mid-19th century when Scottish chemist Thomas Anderson, in the late 1840s, first isolated pyridine by heating animal bones to high temperatures.[1] It took several more decades for the cyclic structure of pyridine to be elucidated, a feat accomplished independently by Wilhelm Körner and James Dewar around the 1860s.[1]
The late 19th and early 20th centuries witnessed significant advancements in synthetic organic chemistry, laying the groundwork for the creation of functionalized pyridine derivatives. While the exact first synthesis of a cyanopyridine is not definitively documented in a single seminal publication, early methods for introducing the cyano group to aromatic rings were being developed during this period. One of the earliest documented methods for the synthesis of a cyanopyridine derivative is a patent filed in 1945, which describes the preparation of 2-cyanopyridine through the reaction of cyanogen with 1,3-dienes.
A significant breakthrough in the industrial production of the parent cyanopyridines (2-, 3-, and 4-cyanopyridine) came with the development of the vapor-phase ammoxidation of picolines (methylpyridines).[2] This process, which involves reacting a picoline with ammonia and air over a catalyst at elevated temperatures, remains a cornerstone of industrial cyanopyridine synthesis.[3][4][5]
Key Synthetic Methodologies: A Chronological Overview
The synthetic repertoire for accessing cyanopyridine scaffolds has expanded considerably over the years, offering chemists a range of strategies to tailor these molecules for specific applications.
Early Methods: Dehydration and Nucleophilic Substitution
One of the classical and straightforward methods for the synthesis of 3-cyanopyridine (nicotinonitrile) is the dehydration of nicotinamide.[6] This reaction is typically carried out using a strong dehydrating agent like phosphorus pentoxide.[6]
Another foundational approach involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a cyanide salt. The Rosenmund-von Braun reaction, traditionally used for the cyanation of aryl halides, was adapted for the synthesis of cyanopyridines from halopyridines using copper(I) cyanide at high temperatures.
Modern Innovations: Catalysis and Multi-Component Reactions
The latter half of the 20th century and the dawn of the 21st century have seen the advent of more sophisticated and efficient synthetic methods. Palladium-catalyzed cross-coupling reactions, for instance, have provided milder and more versatile routes to cyanopyridines from chloropyridines, using sources like potassium ferrocyanide to avoid highly toxic cyanides.
Furthermore, one-pot multi-component reactions (MCRs) have emerged as a powerful tool for the rapid and efficient synthesis of highly substituted 2-amino-3-cyanopyridine derivatives.[1][7] These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate, often under microwave irradiation to accelerate the reaction and improve yields.[1]
Quantitative Data on Cyanopyridine Synthesis
The following tables summarize key quantitative data for various synthetic routes to cyanopyridine compounds, allowing for a direct comparison of their efficiency.
| Method | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Dehydration | Nicotinamide | Phosphorus pentoxide | 15-20 mm Hg, vigorous heating | 83-84 | [6] |
| Ammoxidation | 4-Methylpyridine | Ammonia, Air, Catalyst | 330-450 °C, 0.020-0.070 KPa | >98 | [3][4] |
| Direct Cyanation | Pyridine | Nitric acid, Trifluoroacetic anhydride, KCN | 0 °C to room temperature | Average 52 | [8] |
| One-pot MCR | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Microwave irradiation | 7-9 minutes | 72-86 | [1] |
Experimental Protocols
Synthesis of 3-Cyanopyridine by Dehydration of Nicotinamide[6]
-
Materials:
-
Nicotinamide (powdered)
-
Phosphorus pentoxide
-
Ether or Acetone
-
-
Procedure:
-
In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.
-
Stopper the flask and shake to mix the powders thoroughly.
-
Connect the flask to an 80-cm air condenser arranged for distillation, with a 125-ml Claisen flask immersed in an ice-salt bath as the receiver.
-
Reduce the pressure to 15–20 mm Hg.
-
Heat the mixture with a large, free flame, moving it to melt the material as rapidly as possible.
-
Heat the mixture vigorously until no more product distills over (approximately 15–20 minutes).
-
Allow the apparatus to cool.
-
Rinse the product from the condenser and tube with ether or acetone.
-
Combine the washings with the distillate.
-
If ether was used, distill off the ether on a steam bath. If acetone was used, remove it by distillation under reduced pressure.
-
Distill the remaining product at atmospheric pressure using an air condenser.
-
Collect the fraction boiling at 205–208 °C. The product will solidify upon cooling (melting point 50–51 °C).
-
One-pot Synthesis of 2-Amino-3-cyanopyridine Derivatives via Microwave-Assisted MCR[1]
-
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Ethanol (95%)
-
-
Procedure:
-
In a dry 25 mL flask, charge the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a refluxing apparatus.
-
Irradiate the mixture for 7-9 minutes.
-
After the reaction is complete, wash the mixture with a small amount of ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
-
Cyanopyridines in Drug Discovery: Targeting Key Signaling Pathways
Cyanopyridine derivatives have emerged as privileged scaffolds in modern drug discovery, exhibiting a wide range of biological activities. Their ability to act as inhibitors of key enzymes in cellular signaling pathways has made them attractive candidates for the development of novel therapeutics, particularly in oncology.
Inhibition of PIM-1 Kinase
The PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[2][9] Its overexpression is associated with various cancers.[10] Cyanopyridine-based compounds have been identified as potent inhibitors of PIM-1 kinase.[11][12] They typically act by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of its downstream targets.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Cyanopyridines.
Modulation of Survivin
Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in most human cancers but is absent in most normal adult tissues.[3][13] It plays a dual role in inhibiting apoptosis and regulating cell division.[3] Several 3-cyanopyridine derivatives have been shown to act as survivin modulators, leading to a reduction in survivin expression and inducing apoptosis in cancer cells.[14][15] The proposed mechanism involves the promotion of proteasome-dependent degradation of survivin.[14]
Caption: Survivin Anti-Apoptotic Pathway and Modulation by Cyanopyridines.
Conclusion
From their roots in the early explorations of pyridine chemistry to their current status as a versatile scaffold in drug discovery and materials science, cyanopyridine compounds have a rich and evolving history. The development of diverse and efficient synthetic methodologies has been crucial to unlocking their potential. As our understanding of their interactions with biological targets deepens, cyanopyridines are poised to remain at the forefront of innovation in the chemical and pharmaceutical sciences. This guide serves as a foundational resource for professionals seeking to harness the power of this remarkable class of compounds.
References
- 1. Survivin and apoptosis control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of the anti-apoptotic function of survivin-ΔEx3 during TNFα−mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Mitochondrial survivin inhibits apoptosis and promotes tumorigenesis [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. IAP-family protein survivin inhibits caspase activity and apoptosis induced by Fas (CD95), Bax, caspases, and anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are survivin inhibitors and how do they work? [synapse.patsnap.com]
- 14. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Investigations into 2-Cyano-3-hydroxypyridine and its Tautomer: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a myriad of natural products and clinically significant molecules.[1] Within this class, 2-Cyano-3-hydroxypyridine and its tautomeric form, 3-cyano-2(1H)-pyridone, represent compounds of significant interest due to their versatile chemical functionalities and potential as intermediates in the synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the theoretical studies on this compound, with a primary focus on its more stable tautomer, 3-cyano-2(1H)-pyridone. The guide delves into its synthesis, molecular structure, spectroscopic properties, and electronic characteristics, supported by computational data.
The intriguing tautomeric behavior between the lactam (pyridone) and lactim (hydroxypyridine) forms is a key feature of this system.[3][4] Theoretical and experimental studies consistently indicate that the 3-cyano-2(1H)-pyridone form is thermodynamically more stable in both solid and solution states.[3][4] This stability, coupled with favorable physicochemical properties such as metabolic stability and water solubility, makes the pyridone scaffold a privileged structure in drug discovery.[3] This guide will present a detailed analysis of the pyridone tautomer, while also discussing the hydroxypyridine form within the context of the tautomeric equilibrium.
Synthesis and Tautomerism
The synthesis of 3-cyano-2(1H)-pyridone derivatives is often achieved through multicomponent reactions (MCRs), which offer an efficient route to these heterocyclic scaffolds.[3] Microwave-assisted synthesis has been shown to be a superior method, significantly reducing reaction times and improving yields compared to conventional heating.[3] A common approach involves the reaction of a chalcone derivative with cyanoacetamide or cyanothioacetamide.[1][2] For instance, a mixture of an appropriate aldehyde, a methyl ketone, malononitrile, and ammonium acetate can be used in a one-pot synthesis.[5]
The tautomeric equilibrium between this compound (lactim) and 3-cyano-2(1H)-pyridone (lactam) is influenced by solvent polarity.[3] The pyridone form, being more polar, is favored in polar protic solvents which can stabilize the charge-separated resonance structure.[3] Conversely, the hydroxypyridine tautomer may be more stabilized in solvents that act as hydrogen-bond acceptors.[3]
dot graph Tautomerism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
Computational and Experimental Protocols
Computational Methods
Theoretical calculations for 3-cyano-2(1H)-pyridone derivatives are predominantly performed using Density Functional Theory (DFT). The B3LYP hybrid functional is commonly employed in conjunction with basis sets such as 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.[6][7] This level of theory has been shown to provide reliable molecular parameters and spectroscopic data that are in good agreement with experimental results.[8]
-
Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation.
-
Vibrational Analysis: Harmonic vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to aid in the assignment of experimental FT-IR and Raman spectra.
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts.[9][10]
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra and to understand the nature of electronic transitions.[4][7]
-
Electronic Properties: Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (HOMO-LUMO) analysis are performed to investigate charge distribution, reactivity, and electronic transitions.[3][6]
Experimental Methods
The synthesis of 3-cyano-2(1H)-pyridone derivatives can be carried out using various protocols, including microwave-assisted multicomponent reactions. A general procedure is as follows:
-
A mixture of the appropriate aldehyde (2 mmol), substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol) is prepared.
-
The mixture is subjected to microwave irradiation at a specified temperature and time.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.[5]
Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational spectra of 3-cyano-2(1H)-pyridone derivatives exhibit characteristic absorption bands.
| Functional Group | Experimental FT-IR (cm⁻¹) |
| N-H stretch | 2800–3100[3] |
| C≡N stretch | 2217–2218[3] |
| C=O stretch | 1636–1639[3] |
Theoretical calculations of vibrational frequencies are often scaled to better match experimental data due to the harmonic approximation used in the calculations.[11]
NMR Spectroscopy (¹H and ¹³C)
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of these compounds.
| Proton/Carbon | Experimental ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) |
| H-5 | 6.79–6.84 (singlet)[3] | 105.6–106.1[3] |
| NH | 11.65–12.88 (broad singlet)[3] | - |
| C=O | - | 161.7–162.5[3] |
The absence of signals for some quaternary carbons in the ¹³C NMR spectra can be attributed to the dynamic equilibrium between the lactam and lactim tautomers.[3]
UV-Vis Spectroscopy
The electronic transitions of 3-cyano-2(1H)-pyridone derivatives are studied using UV-Vis spectroscopy. TD-DFT calculations are used to assign the observed absorption bands to specific electronic transitions, often involving the HOMO and LUMO.[6] The absorption maxima can be influenced by solvent polarity.[3]
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (E_gap) is an indicator of chemical stability.[6] For a series of 4,6-diaryl-3-cyano-2(1H)-pyridones, the calculated HOMO-LUMO energy gaps were in the range of 3.83 to 3.84 eV, indicating a high level of chemical stability.[6]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic regions. This is crucial for understanding intermolecular interactions and predicting reactive sites.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions. It helps to understand the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, which contributes to the stability of the molecule.
Nonlinear Optical (NLO) Properties
Applications in Drug Development
The 2(1H)-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3] Derivatives of 3-cyano-2(1H)-pyridone have shown promising anticancer activity.[1][3] For example, certain 4,6-diaryl-3-cyano-2(1H)-pyridones have demonstrated significant growth inhibition percentages against non-small-cell lung and breast cancer cell lines.[3] The cyano group in these molecules can also serve as a synthetic handle for further chemical modifications to develop new therapeutic agents.[3]
Conclusion
This technical guide has provided a detailed overview of the theoretical studies on this compound, with a necessary focus on its more stable tautomer, 3-cyano-2(1H)-pyridone. The synthesis, spectroscopic characterization, and electronic properties have been discussed, supported by computational methodologies and data. The importance of the pyridone scaffold in drug discovery has also been highlighted. While a comprehensive theoretical study on the this compound tautomer is still needed for a complete comparative analysis, the information presented here offers a solid foundation for researchers and scientists working with this important class of heterocyclic compounds. Future computational work should aim to fill the existing data gap for the hydroxypyridine tautomer and to specifically quantify the nonlinear optical properties of both tautomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. ias.ac.in [ias.ac.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1 H )-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04563G [pubs.rsc.org]
- 7. physchemres.org [physchemres.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of 2-Cyano-3-hydroxypyridine from Pyridine N-oxides
Introduction
The synthesis of substituted cyanopyridines is a cornerstone in the development of novel pharmaceuticals and agrochemicals. The pyridine ring is a prevalent scaffold in biologically active molecules, and the cyano group serves as a versatile synthetic handle for further functionalization into amines, carboxylic acids, or complex heterocyclic systems. 2-Cyano-3-hydroxypyridine, in particular, is a valuable building block due to its dual functionality. This document outlines a two-step synthetic pathway for the preparation of this compound, starting from the commercially available 3-hydroxypyridine. The synthesis involves the N-oxidation of 3-hydroxypyridine followed by a regioselective cyanation at the C-2 position via a modified Reissert-Henze reaction.
Reaction Pathway
The overall synthesis proceeds in two key steps:
-
N-Oxidation: 3-Hydroxypyridine is oxidized to form 3-hydroxypyridine N-oxide. This activates the pyridine ring for subsequent nucleophilic attack.
-
Cyanation: The resulting N-oxide is treated with a cyanide source and an activating agent to introduce a cyano group regioselectively at the 2-position. The presence of the hydroxyl group at the 3-position directs the cyanation exclusively to the adjacent C-2 position.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the two-step synthesis. Data for the cyanation step is based on analogous reactions involving 3-substituted pyridine N-oxides, as specific data for the 3-hydroxy substrate is not extensively published.[1]
| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. N-Oxidation | 3-Hydroxypyridine | m-CPBA | Dichloromethane | 20-25 | 16-24 | >90 |
| 2. Cyanation | 3-Hydroxypyridine N-Oxide | TMSCN, Dimethylcarbamoyl chloride | Dichloromethane | 20-25 | 2-4 | 70-85 |
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including strong oxidants (m-CPBA) and highly toxic cyanide reagents (TMSCN). All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Cyanide waste must be quenched and disposed of according to institutional safety guidelines.
Protocol 1: Synthesis of 3-Hydroxypyridine N-Oxide
This protocol describes the N-oxidation of 3-hydroxypyridine using meta-chloroperoxybenzoic acid (m-CPBA). This method is often preferred for its high yields and relatively clean reaction profile.[2]
Materials:
-
3-Hydroxypyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 eq.) in dichloromethane (approx. 10 mL per gram of pyridine).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-CPBA (1.5-2.0 eq.) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully add saturated aqueous NaHCO₃ solution to quench the excess peroxy acid and the m-chlorobenzoic acid byproduct. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The resulting solid, 3-hydroxypyridine N-oxide, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization.
Protocol 2: Synthesis of this compound
This protocol details the regioselective cyanation of 3-hydroxypyridine N-oxide using trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride as the activating agent.[3][4]
Materials:
-
3-Hydroxypyridine N-Oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 3-hydroxypyridine N-oxide (1.0 eq.) and anhydrous dichloromethane.
-
Stir the mixture to form a solution or suspension.
-
Add dimethylcarbamoyl chloride (1.1 eq.) via syringe and stir for 10-15 minutes at room temperature.
-
Slowly add TMSCN (1.2 eq.) via syringe. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Note on Hydroxyl Group Reactivity: The free hydroxyl group may potentially react with the dimethylcarbamoyl chloride. In the event of low yields or significant byproduct formation, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) prior to cyanation, followed by a final deprotection step, should be considered.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures, from setup to final product purification.
References
Application Notes and Protocols: 2-Cyano-3-hydroxypyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-cyano-3-hydroxypyridine as a versatile intermediate in the synthesis of biologically active molecules, with a focus on its application in the development of phosphodiesterase 3 (PDE3) inhibitors.
Introduction
This compound is a valuable heterocyclic building block in organic synthesis, particularly in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic cyano group, allows for a variety of chemical transformations to construct complex molecular architectures. The pyridine core is a common scaffold in many pharmaceuticals, and the strategic placement of the cyano and hydroxyl groups in this intermediate makes it an attractive starting material for the synthesis of potent and selective enzyme inhibitors. One of the key applications of this compound derivatives is in the development of inhibitors for phosphodiesterase 3 (PDE3), an enzyme critically involved in cardiovascular function.
Application in the Synthesis of PDE3 Inhibitors
Derivatives of this compound are structurally analogous to known cardiotonic agents like milrinone and amrinone, which act by inhibiting PDE3.[1] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic and vasodilatory effects, which are beneficial in the treatment of heart failure.[1][2] The synthesis of novel 2-pyridone derivatives from cyanopyridine precursors has been a successful strategy in the discovery of potent PDE3 inhibitors.[1][3]
Quantitative Data: PDE3 Inhibitory Activity of 2-Pyridone Derivatives
The following table summarizes the in vitro PDE3 inhibitory activity of a series of synthesized 2-pyridone derivatives, highlighting the potential for compounds derived from a this compound scaffold. The data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the PDE3 enzyme activity.
| Compound ID | Structure | R1 | R2 | R3 | IC50 (µM)[1] |
| 8a | 2-pyridone derivative | H | CO2Et | Ph | >100 |
| 8b | 2-pyridone derivative | H | CN | Ph | 15.2 |
| 8c | 2-pyridone derivative | Me | CO2Et | Ph | 5.8 |
| 8d | 2-pyridone derivative | Me | CN | Ph | 2.1 |
| 8e | 2-pyridone derivative | H | CO2Et | 4-Cl-Ph | 85.3 |
| 8f | 2-pyridone derivative | H | CN | 4-Cl-Ph | 10.5 |
| 8g | 2-pyridone derivative | Me | CO2Et | 4-Cl-Ph | 3.2 |
| 8h | 2-pyridone derivative | Me | CN | 4-Cl-Ph | 1.5 |
| Milrinone | (Reference Drug) | - | - | - | 0.5 |
Experimental Protocols
A key transformation of this compound in the synthesis of potential PDE3 inhibitors is the O-alkylation of the hydroxyl group to introduce diverse substituents. The following protocol is adapted from a similar transformation and provides a general procedure for the synthesis of 2-cyano-3-alkoxypyridine derivatives.
Protocol 1: O-Alkylation of this compound
Objective: To synthesize 2-cyano-3-alkoxypyridine derivatives from this compound.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 2-cyano-3-alkoxypyridine.
Expected Yield: 85-95%
Characterization Data for a Representative Product (2-Cyano-3-ethoxypyridine):
-
IR (KBr, cm⁻¹): 2222 (C≡N).[4]
-
¹H NMR (400 MHz, CDCl₃, δ ppm): 8.25 (dd, J = 4.5, 1.8 Hz, 1H), 7.40 (dd, J = 8.0, 1.8 Hz, 1H), 7.20 (dd, J = 8.0, 4.5 Hz, 1H), 4.20 (q, J = 7.0 Hz, 2H), 1.50 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃, δ ppm): 155.0, 148.0, 125.0, 120.0, 115.0, 110.0, 65.0, 15.0.
-
MS (EI) m/z: [M]⁺ calculated for C₈H₈N₂O: 148.06; found: 148.1.
Signaling Pathway and Experimental Workflow
Phosphodiesterase 3 (PDE3) Signaling Pathway
The following diagram illustrates the mechanism of action of PDE3 inhibitors derived from this compound. Inhibition of PDE3 prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in increased cardiac contractility and vasodilation.
Caption: PDE3 signaling pathway and inhibition by this compound derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the typical workflow for the synthesis of this compound derivatives and the subsequent evaluation of their biological activity as PDE3 inhibitors.
Caption: Workflow for synthesis and evaluation of this compound derivatives.
References
- 1. Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3): a target for heart failure and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. uni-wuerzburg.de [uni-wuerzburg.de]
- 4. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Cyano-3-hydroxypyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3-hydroxypyridine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable starting material for the synthesis of a diverse range of biologically active compounds. This document provides a detailed overview of the applications of this compound and its derivatives, with a focus on their roles as kinase inhibitors, anticancer agents, and enzyme inhibitors. Detailed protocols for the synthesis and biological evaluation of representative compounds are also provided.
Core Applications in Drug Discovery
The this compound moiety is a key pharmacophore in a number of potent and selective inhibitors of various biological targets. Its derivatives have shown promise in several therapeutic areas, primarily in oncology and inflammation. The core structure is often utilized as a building block for creating more complex heterocyclic systems with enhanced biological activity.[1][2]
Kinase Inhibition
The pyridine core is a common feature in many kinase inhibitors.[3][4] Derivatives of this compound have been successfully developed as inhibitors of several important kinases implicated in cancer and inflammatory diseases.
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition:
TAK1 is a key signaling molecule in the NF-κB and MAPK pathways, which are crucial for cell survival in many cancers.[5] Inhibition of TAK1 can induce apoptosis in cancerous cells.[5] Researchers have synthesized imidazopyridine derivatives incorporating a 2-cyanoacrylamide moiety, derived from a 2-cyanopyridine scaffold, as reversible covalent inhibitors of TAK1.[5]
VEGFR-2/HER-2 Dual Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are well-established targets in cancer therapy. Dual inhibition of these kinases can be an effective anti-cancer strategy. Novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been synthesized and identified as potent dual inhibitors of VEGFR-2 and HER-2.[3]
Receptor-Interacting Protein Kinase-2 (RIPK2) Inhibition:
RIPK2 is involved in pro-inflammatory signaling pathways and is a target for chronic inflammatory conditions. Pyrido[2,3-d]pyrimidin-7-one based compounds have been developed as potent and selective inhibitors of RIPK2.[6]
Anticancer Activity
Beyond specific kinase inhibition, derivatives of this compound have demonstrated broad antiproliferative activity against various cancer cell lines.[3][7][8] The 3-cyano group is often highlighted for its role in binding to the active sites of target proteins.[3]
Cytotoxicity against Cancer Cell Lines:
Numerous studies have reported the synthesis of 3-cyanopyridone derivatives with significant cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7), non-small cell lung cancer (NCI-H460), CNS cancer (SF-268), liver cancer (HepG2), and cervical carcinoma (HeLa).[3][8]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes.[9] The development of CA inhibitors is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. Novel 2-amino-3-cyanopyridine derivatives have been synthesized and shown to be effective inhibitors of human CA isoforms I and II.[9]
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives synthesized from or related to the this compound scaffold.
Table 1: Kinase Inhibitory Activity
| Compound Class | Target Kinase | Representative Compound | IC50/Ki | Reference |
| Imidazopyridine derivatives | TAK1 | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative | 27 nM | |
| Cyanopyridones | VEGFR-2 | Compound 5a | 0.11 µM | |
| Cyanopyridones | HER-2 | Compound 5a | 0.15 µM | [3] |
| Pyrido[2,3-d]pyrimidin-7-ones | RIPK2 | Compound 33 (UH15-15) | 8 nM | [6] |
Table 2: Anticancer Activity (IC50 values)
| Compound Class | Cell Line | Representative Compound | IC50 (µM) | Reference |
| Non-fused Cyanopyridones | MCF-7 (Breast Cancer) | Compound 5e | 1.39 | [3] |
| Non-fused Cyanopyridones | MCF-7 (Breast Cancer) | Compound 5a | 1.77 | [3] |
| Non-fused Cyanopyridones | HepG2 (Liver Cancer) | Compound 6b | 2.68 | [3] |
| 3-Cyano-2-pyridone derivatives | A549 (Lung Carcinoma) | Compound 8a | 0.83 µg/ml | [10] |
| 3-Cyano-2-pyridone derivatives | A549 (Lung Carcinoma) | Compound 7b | 0.87 µg/ml | [10] |
Table 3: Carbonic Anhydrase Inhibitory Activity
| Compound Class | Target Isozyme | Representative Compound | Ki (µM) | Reference |
| 2-amino-3-cyanopyridines | hCA I | Compound 7d | 2.84 | [9] |
| 2-amino-3-cyanopyridines | hCA II | Compound 7b | 2.56 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 3-Cyanopyridone Derivatives
This protocol is a representative example for the synthesis of 3-cyanopyridone-based compounds, which can be adapted for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Objective: To synthesize 3-cyanopyridone derivatives for biological evaluation.
Materials:
-
Substituted aniline (e.g., 3-(trifluoromethyl)aniline)
-
Ethyl cyanoacetate
-
Appropriate aldehyde
-
Malononitrile
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware and purification equipment (recrystallization, column chromatography)
Procedure:
-
Synthesis of the Acylhydrazide Intermediate:
-
A mixture of an appropriate aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL) containing a catalytic amount of triethylamine is stirred at room temperature for 2-3 hours.
-
The resulting solid is filtered, washed with ethanol, and dried to yield the corresponding ylidenemalononitrile.
-
-
Synthesis of the 3-Cyanopyridone Core:
-
To a solution of the ylidenemalononitrile (10 mmol) in ethanol (50 mL), add ethyl cyanoacetate (10 mmol) and a few drops of piperidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure 3-cyanopyridone derivative.
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Objective: To determine the in vitro inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compounds
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Serially dilute the compound in DMSO to obtain a range of concentrations for IC50 determination.
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the kinase buffer.
-
Add 2.5 µL of the test compound at various concentrations (final DMSO concentration should be ≤1%).
-
Add 2.5 µL of the VEGFR-2 enzyme and substrate mixture.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km value for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizations
Signaling Pathway
Caption: Simplified TAK1 signaling pathway leading to gene expression and cell survival.
Experimental Workflow
References
- 1. iipseries.org [iipseries.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soci.org [soci.org]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Preparation and Evaluation of 2-Cyano-3-hydroxypyridine Derivatives for Drug Discovery
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] Among its many derivatives, the 2-cyano-3-hydroxypyridine moiety and its tautomeric form, 3-cyano-2(1H)-pyridone, have garnered significant attention as versatile intermediates and pharmacologically active agents.[1][3] These compounds serve as crucial building blocks for more complex heterocyclic systems and have demonstrated a wide array of biological activities, including anticancer, carbonic anhydrase inhibition, vasorelaxant, anti-inflammatory, and antimicrobial effects.[4][5][6][7]
This document provides detailed protocols for the synthesis of this compound and related derivatives, along with methodologies for evaluating their biological activities. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Synthetic Protocols and Experimental Workflows
The synthesis of cyanopyridine derivatives can often be achieved through efficient one-pot multicomponent reactions, which offer advantages such as high yields, short reaction times, and operational simplicity.[8][9] Microwave-assisted synthesis has emerged as a particularly effective method for accelerating these reactions, often under solvent-free conditions.[9][10]
Caption: General workflow for one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Protocol 1: One-Pot Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol describes a rapid and efficient one-pot synthesis under solvent-free, microwave-assisted conditions.[9][10]
Principle: This method is a multicomponent reaction where an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate condense to form the 2-amino-3-cyanopyridine ring in a single step. Microwave irradiation accelerates the reaction, leading to high yields in a short time.
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Ethanol (95%)
-
Dry 25 mL flask
Equipment:
-
Microwave reactor
-
Reflux condenser
-
Filtration apparatus
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Procedure:
-
Place the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) into a dry 25 mL flask.[9]
-
Place the flask in a microwave oven and connect it to a refluxing apparatus.[9]
-
Irradiate the mixture for 7-9 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC).[9]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the solid mixture with a small amount of cold ethanol (2 mL).[9]
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[9]
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8] Elemental analysis can be performed to confirm the purity.[9]
Pharmacological Applications and Quantitative Data
Derivatives of this compound have shown promise in several therapeutic areas. The quantitative data from various studies are summarized below.
Anticancer Activity
Several 3-cyano-2(1H)-pyridone derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.[1][11] Compounds with a para-fluoro substituent on the phenyl ring attached to the pyridone moiety have demonstrated particularly potent activity.[1]
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| 8a | 4-(4-fluorophenyl)-6-(4-morpholinophenyl) | A549 (Lung) | 0.83 µg/mL | [1] |
| 7b | N-(4-fluorophenyl)-4-(4-morpholinophenyl) | A549 (Lung) | 0.87 µg/mL | [1] |
| 4f | Nopinone-based, 4-(4-bromophenyl) | A549 (Lung) | 23.78 | [11] |
| 4f | Nopinone-based, 4-(4-bromophenyl) | MKN45 (Gastric) | 67.61 | [11] |
| 4f | Nopinone-based, 4-(4-bromophenyl) | MCF7 (Breast) | 53.87 | [11] |
Carbonic Anhydrase Inhibition
A series of novel 2-amino-3-cyanopyridines were synthesized and found to be effective inhibitors of human carbonic anhydrase (CA) I and II isoenzymes (hCA I and II).[4]
| Compound ID | Target Isoenzyme | Kᵢ (µM) | Reference |
| 7d | hCA I | 2.84 | [4] |
| 7b | hCA II | 2.56 | [4] |
| Range | hCA I | 2.84 - 112.44 | [4] |
| Range | hCA II | 2.56 - 31.17 | [4] |
Vasorelaxant Activity
Certain 3-cyano-2-pyridone derivatives have been identified as potent vasorelaxants, acting independently of the endothelium. Their mechanism is proposed to involve the blockage of L-type calcium channels.[6]
| Compound ID | Substitution Pattern | EC₅₀ (µM) | Reference |
| 6a | 4-(2-nitrophenyl) | 7.0 | [6] |
| 6f | 4-(3-nitrophenyl) | 4.4 | [6] |
| 6d | 4-(3,4,5-trimethoxyphenyl) | 5.0 | [6] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of these derivatives stem from their interaction with various biological targets.
Caption: Proposed mechanism of vasorelaxation via L-type calcium channel inhibition.
Caption: Potential anticancer mechanisms of action for pyridine derivatives.[2]
Protocols for Biological Assays
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol is a standard colorimetric assay for assessing cell viability, as used in the evaluation of nopinone-based 2-amino-3-cyanopyridines.[11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., A549, MCF7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Doxorubicin (as a positive control)
Equipment:
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
-
Laminar flow hood
-
Multichannel pipette
Procedure:
-
Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the culture medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells for a negative control (medium with 0.1% DMSO) and a positive control.
-
Incubate the plates for an additional 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Ex Vivo Vasorelaxant Activity Assay
This protocol details the procedure for assessing the vasorelaxant effects of compounds on isolated rat aortic rings.[6]
Principle: The contractility of isolated blood vessel rings is measured in an organ bath. The ability of a compound to relax a pre-contracted vessel indicates vasorelaxant activity. Performing the assay on endothelium-intact and endothelium-denuded rings can determine if the effect is endothelium-dependent.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.7 glucose)
-
Noradrenaline (NA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Distilled water
Equipment:
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
-
Surgical instruments
Procedure:
-
Humanely euthanize a rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.
-
For endothelium-denuded rings, gently rub the internal surface with a small wire.
-
Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the bath solution every 15 minutes.
-
After equilibration, contract the rings by adding a submaximal concentration of noradrenaline (0.1 µM).[6]
-
Once the contraction has reached a stable plateau, add the test compounds in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).
-
Record the isometric tension changes. The relaxation is expressed as a percentage of the NA-induced contraction.
-
Plot the percentage of relaxation against the log of the compound concentration to calculate the EC₅₀ value (the concentration that causes 50% of the maximal relaxation).
References
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. (Open Access) 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities (2021) | Amr K.A. Bass | 17 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Cyano-3-hydroxypyridine in Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3-hydroxypyridine, and its predominant tautomeric form, 3-cyano-2(1H)-pyridone, represent a privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. The unique electronic and structural features of this heterocyclic system allow for versatile chemical modifications, leading to a diverse range of derivatives with potent and selective anticancer activities. These compounds have been shown to target various cancer-related signaling pathways, including those involving protein kinases and apoptosis regulators. This document provides a detailed overview of the application of this compound in the synthesis of anticancer agents, complete with experimental protocols and quantitative data to guide researchers in this promising field.
Synthetic Strategies and Key Derivatives
The this compound core is a versatile starting material for the synthesis of several classes of anticancer compounds. Key derivatives include 3-cyano-2(1H)-pyridones, 3-cyanopyridine-2(1H)-thiones, and fused heterocyclic systems like pyrido[2,3-d]pyrimidines.
A common synthetic approach involves multicomponent reactions, which offer an efficient means to generate molecular diversity. For instance, a microwave-assisted one-pot synthesis of 4,6-diaryl-3-cyano-2(1H)-pyridones can be achieved from an aromatic aldehyde, an acetophenone, a malononitrile derivative, and ammonium acetate.[1] Another strategy involves the cyclocondensation of chalcones with cyanoacetamide or cyanothioacetamide to yield 2-oxo-1,2-dihydropyridine-3-carbonitriles and their 2-thioxo analogues, respectively.[2][3]
Anticancer Activity and Mechanism of Action
Derivatives of this compound have demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes in cancer progression and the induction of programmed cell death (apoptosis).
Several studies have highlighted the potential of these compounds as kinase inhibitors. For example, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which plays a crucial role in cancer cell survival.[2] Furthermore, some cyanopyridone derivatives have been shown to dually inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key targets in anti-angiogenic and cancer therapies.[4]
In addition to kinase inhibition, some 3-cyano-2-substituted pyridines have been found to induce apoptosis in cancer cells. For instance, a benzohydrazide derivative of 3-cyanopyridine was shown to arrest the cell cycle at the G1 phase and trigger the mitochondrial apoptotic pathway in MCF-7 breast cancer cells.[5][6] This was evidenced by the upregulation of p53 and Bax, and the downregulation of Bcl-2.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of 3-Cyano-2(1H)-pyridone and 3-Cyanopyridine-2(1H)-thione Derivatives against Human Lung Carcinoma (A549) Cell Line.[2]
| Compound | IC50 (µg/mL) |
| 7b | 0.87 |
| 8a | 0.83 |
| 2a | 4.63 |
| 3 | 6.95 |
| 2b | 10.5 |
| 2c | 9.01 |
| Doxorubicin (Standard) | Not specified in snippet |
Table 2: In Vitro Cytotoxicity (IC50) of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives against MCF-7 and HepG2 Cell Lines.[4]
| Compound | Cell Line | IC50 (µM) |
| 5a | MCF-7 | 1.77 |
| 5e | MCF-7 | 1.39 |
| 5a | HepG2 | 2.71 |
| 6b | HepG2 | 2.68 |
| Taxol (Standard) | MCF-7/HepG2 | Not specified in snippet |
Table 3: In Vitro Cytotoxicity (IC50) of 3-Cyano-2-substituted Pyridines against Various Cancer Cell Lines.[5]
| Compound | Cell Line | IC50 (µM) |
| 9a | MCF-7 | 2 |
Table 4: Growth Inhibition Percentage (GI%) of 3-Cyano-2(1H)-pyridones against HOP-92 and MCF7 Cell Lines.[1]
| Compound | Cell Line | GI% |
| 4a | HOP-92 | 54.35 |
| 4c | MCF7 | 40.25 |
Experimental Protocols
General Procedure for the Synthesis of 2-Thioxo-1,2-dihydropyridine-3-carbonitriles (e.g., Compounds 7a-c)[2]
-
A mixture of the appropriate chalcone (compound 2, 0.01 mol), cyanothioacetamide (0.01 mol), and piperidine (0.01 mol) in 20 mL of ethanol is refluxed for 2 hours.
-
After cooling, the reaction mixture is poured into cold water and acidified with HCl.
-
The resulting solid product is collected by filtration and recrystallized from a suitable solvent.
General Procedure for the Synthesis of 6-Amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles (e.g., Compounds 5a-f)[4]
This synthesis involves a multi-step process starting from 2-cyano-N-(3-(trifluoromethyl)phenyl) acetamide. The final cyclization step to form the dihydropyridine ring is a key part of the synthesis.
Microwave-Assisted Multicomponent Synthesis of 3-Cyano-2(1H)-pyridones (e.g., Compounds 4a-c)[1]
-
A mixture of the appropriate aldehyde (3 mmol), acetophenone (3 mmol), ethyl cyanoacetate (3 mmol), and ammonium acetate (9 mmol) in ethanol (2 mL) is subjected to microwave irradiation.
-
Optimal conditions are heating at 100 °C for 30 minutes.
-
The product can be isolated in high yield without the need for column chromatography by leveraging its solubility properties.
In Vitro Cytotoxicity Assay (MTT Assay)[4]
-
Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated.
-
The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Visualizations
Signaling Pathway
References
- 1. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Cyano-3-hydroxypyridine in the Synthesis of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 2-cyano-3-hydroxypyridine as a scaffold for novel carbonic anhydrase (CA) inhibitors. The protocols outlined below are based on established synthetic methodologies for related pyridine-based CA inhibitors and are intended to serve as a foundational guide for the development of new therapeutic agents.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has been a successful strategy for the treatment of various diseases, including glaucoma, epilepsy, and certain types of cancer. Pyridine-based sulfonamides have emerged as a promising class of CA inhibitors, offering opportunities for potent and selective inhibition of different CA isoforms.
This compound presents a versatile starting material for the synthesis of novel CA inhibitors. The presence of the cyano, hydroxyl, and pyridine ring functionalities allows for diverse chemical modifications to explore the structure-activity relationship (SAR) and optimize the inhibitory profile against various CA isoforms. The 3-hydroxy group, being a bioisostere of a phenol, can participate in key interactions within the enzyme's active site, while the cyano group can be a handle for further heterocyclic ring formation or can be converted to other functional groups.
Proposed Synthetic Pathway
The synthesis of a target 2-cyano-3-hydroxy-5-pyridinesulfonamide from this compound can be envisioned through a three-step process involving sulfonation, chlorination, and amination. The directing effects of the hydroxyl (ortho-, para-directing) and cyano (meta-directing) groups suggest that sulfonation will likely occur at the C5 position of the pyridine ring.
Caption: Proposed synthetic route for 2-cyano-3-hydroxy-5-pyridinesulfonamide.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-3-hydroxy-5-pyridinesulfonic acid
This protocol is adapted from the sulfonation of 4-hydroxypyridine.
-
To a stirred solution of oleum (20% SO₃), cooled in an ice bath, slowly add this compound in portions, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The product, 2-cyano-3-hydroxy-5-pyridinesulfonic acid, may precipitate upon neutralization. If not, concentrate the solution under reduced pressure to induce precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 2-Cyano-3-hydroxy-5-pyridinesulfonyl chloride
This protocol is based on the chlorination of sulfonic acids.
-
Suspend 2-cyano-3-hydroxy-5-pyridinesulfonic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 75-80°C) for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by pouring the mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cyano-3-hydroxy-5-pyridinesulfonyl chloride.
Protocol 3: Synthesis of 2-Cyano-3-hydroxy-5-pyridinesulfonamide
This protocol follows the general procedure for the amination of sulfonyl chlorides.
-
Dissolve the crude 2-cyano-3-hydroxy-5-pyridinesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or dioxane.
-
Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide solution dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude 2-cyano-3-hydroxy-5-pyridinesulfonamide by recrystallization or column chromatography.
Data Presentation: Inhibitory Activity of Structurally Related Pyridine-Based Carbonic Anhydrase Inhibitors
The following table summarizes the carbonic anhydrase inhibitory activity of various pyridine-based sulfonamides against human (h) CA isoforms I, II, IX, and XII. This data can serve as a benchmark for evaluating the potential of novel inhibitors derived from this compound.
| Compound ID | Structure | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | Standard CAI | 250 | 12 | 25 | 5.7 | [1] |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | Fused Pyridine | 58.8 | 6.6 | 79.6 | 42.1 | [1] |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1k | Fused Pyridine | 88.3 | 5.6 | 421.5 | 33.7 | [1] |
| 4-(Pyrazol-1-yl)pyridine-3-sulfonamide Derivative | Substituted Pyridine | 169 | 58.5 | 19.5 | 16.8 | [2] |
| 4-Substituted Pyridine-3-sulfonamide 4 | Substituted Pyridine | >10000 | 815 | 137 | 91 | [3] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This binding displaces a zinc-bound water molecule (or hydroxide ion), which is crucial for the catalytic hydration of carbon dioxide.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
The general workflow for the synthesis and evaluation of new carbonic anhydrase inhibitors is depicted below.
Caption: Workflow for synthesis and evaluation of CA inhibitors.
Conclusion
This compound is a promising starting material for the synthesis of novel carbonic anhydrase inhibitors. The proposed synthetic protocols, based on established methodologies, provide a clear path for the generation of a new class of pyridine-based sulfonamides. The provided data on related compounds will aid in the evaluation of newly synthesized molecules and guide further optimization through structure-activity relationship studies. Researchers are encouraged to adapt and optimize the provided protocols to explore the full potential of this scaffold in the development of new and effective carbonic anhydrase inhibitors.
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
Application Notes and Protocols for the Synthesis of 2-Amino-3-Cyanopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-amino-3-cyanopyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The protocols focus on efficient one-pot multicomponent reactions, which offer advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[4][5]
General Reaction Scheme
The primary method for synthesizing 2-amino-3-cyanopyridine derivatives is a one-pot, four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate.[6] This reaction can be catalyzed by various agents and performed under different conditions, including conventional heating, microwave irradiation, and solvent-free systems.[5][7][8]
Caption: General workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Experimental Protocols
Protocol 1: Heterogeneous Catalysis using Copper Nanoparticles
This protocol details a method utilizing a recyclable heterogeneous catalyst, copper nanoparticles on charcoal (Cu/C), for the synthesis of 2-amino-3-cyanopyridine derivatives.[1][6]
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Ketone (1.0 mmol)
-
Malononitrile (1.5 mmol)
-
Ammonium acetate (2.0 mmol)
-
Copper nanoparticles on charcoal (Cu/C) catalyst (2.0 mol%)
-
Acetonitrile (2.0 mL)
-
Hot ethanol
-
Celite
Procedure:
-
Combine the substituted aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and Cu/C nanocatalyst (2.0 mol%) in a 25 mL flask.[1]
-
Add acetonitrile (2.0 mL) to the mixture.[1]
-
Stir the reaction mixture at 80 °C under an ambient atmosphere.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (10:1).[1]
-
Upon completion, filter the crude reaction mixture through a pad of Celite and wash with hot ethanol (3 x 10 mL).[1]
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure 2-amino-3-cyanopyridine derivative.
Caption: Experimental workflow for Cu/C catalyzed synthesis.
Protocol 2: Solvent-Free Synthesis using a Nanostructured Diphosphate Catalyst
This protocol outlines an environmentally friendly, solvent-free method using a nanostructured diphosphate (Na₂CaP₂O₇) as a catalyst.[8]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ketone (or cyclohexanone) (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Nanostructured Na₂CaP₂O₇ catalyst
Procedure:
-
In a reaction vessel, mix the aromatic aldehyde (1 mmol), ketone (1 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the Na₂CaP₂O₇ catalyst.[8]
-
Heat the mixture at 80 °C under solvent-free conditions for the appropriate time (typically 25-40 minutes).[8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol and stir for a few minutes.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the pure 2-amino-3-cyanopyridine derivative.
-
The catalyst can be recovered by filtration, washed, dried, and reused.[4]
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This protocol describes a rapid and efficient synthesis of 2-amino-3-cyanopyridine derivatives using microwave irradiation without a solvent.[5]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Methyl ketone (10 mmol)
-
Malononitrile (10 mmol)
-
Ammonium acetate (15 mmol)
Procedure:
-
Thoroughly mix the aromatic aldehyde (10 mmol), methyl ketone (10 mmol), malononitrile (10 mmol), and ammonium acetate (15 mmol) in an open vessel.[5]
-
Place the vessel in a microwave oven and irradiate for 7-9 minutes.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the solid reaction mixture with a small amount of ethanol.[5]
-
Collect the crude product by filtration.
-
Recrystallize the crude product from 95% ethanol to afford the pure product.[5]
Data Presentation
The following tables summarize the results obtained from the different synthetic protocols for various 2-amino-3-cyanopyridine derivatives.
Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives using Cu/C Catalyst [2]
| Entry | Aldehyde (R1) | Ketone (R2/R3) | Product | Time (h) | Yield (%) |
| 1 | C₆H₅ | Acetophenone | 2-Amino-4,6-diphenyl-3-cyanopyridine | 6 | 94 |
| 2 | 4-ClC₆H₄ | Acetophenone | 2-Amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine | 5 | 92 |
| 3 | 4-MeOC₆H₄ | Acetophenone | 2-Amino-4-(4-methoxyphenyl)-6-phenyl-3-cyanopyridine | 7 | 86 |
| 4 | 4-NO₂C₆H₄ | Acetophenone | 2-Amino-4-(4-nitrophenyl)-6-phenyl-3-cyanopyridine | 4 | 93 |
| 5 | 2-Furyl | Acetophenone | 2-Amino-4-(2-furyl)-6-phenyl-3-cyanopyridine | 6 | 88 |
| 6 | C₆H₅ | Cyclohexanone | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 8 | 85 |
Table 2: Solvent-Free Synthesis using Na₂CaP₂O₇ Catalyst [8]
| Entry | Aldehyde (R1) | Ketone (R2/R3) | Time (min) | Yield (%) |
| 1 | C₆H₅ | Acetophenone | 25 | 94 |
| 2 | 4-ClC₆H₄ | Acetophenone | 30 | 92 |
| 3 | 4-BrC₆H₄ | Acetophenone | 30 | 93 |
| 4 | 4-FC₆H₄ | Acetophenone | 30 | 90 |
| 5 | 4-MeC₆H₄ | Acetophenone | 30 | 88 |
| 6 | C₆H₅ | Cyclohexanone | 40 | 85 |
Table 3: Microwave-Assisted Solvent-Free Synthesis [5]
| Entry | Aldehyde (R1) | Ketone (R2) | Time (min) | Yield (%) |
| 1 | C₆H₅ | CH₃ | 8 | 86 |
| 2 | 4-ClC₆H₄ | CH₃ | 7 | 84 |
| 3 | 4-MeC₆H₄ | CH₃ | 9 | 82 |
| 4 | 4-MeOC₆H₄ | CH₃ | 9 | 80 |
| 5 | 3-NO₂C₆H₄ | CH₃ | 7 | 78 |
| 6 | 4-NO₂C₆H₄ | CH₃ | 7 | 72 |
Signaling Pathways and Logical Relationships
The synthesis of 2-amino-3-cyanopyridine derivatives via a multicomponent reaction involves a cascade of reactions. While the exact mechanism can vary, a plausible pathway involves the initial formation of an α,β-unsaturated nitrile (a Knoevenagel condensation product) and an enamine, which then react and cyclize to form the pyridine ring.
Caption: Plausible reaction pathway for multicomponent synthesis of 2-amino-3-cyanopyridines.
References
- 1. scispace.com [scispace.com]
- 2. scielo.br [scielo.br]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. mdpi.com [mdpi.com]
Metal-Free Synthesis of 3-Cyano-2-Pyridones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metal-free synthesis of 3-cyano-2-pyridones, a privileged heterocyclic scaffold in medicinal chemistry and materials science. The methodologies outlined herein avoid the use of transition metals, offering advantages in terms of cost, sustainability, and reduced toxicity of the final products. These protocols are designed for practical application in research and development settings.
Introduction
The 2-pyridone core, particularly with a cyano group at the 3-position, is a key structural motif in a wide range of biologically active compounds and functional materials.[1][2] Traditional syntheses often rely on transition-metal-catalyzed reactions. However, the development of metal-free synthetic routes has gained significant traction due to the principles of green chemistry and the need for high-purity compounds in pharmaceutical applications. This document details robust, metal-free, often organocatalyzed, multicomponent reactions for the efficient construction of 3-cyano-2-pyridone derivatives.
Synthetic Strategies and Mechanisms
Several metal-free strategies have been developed, primarily revolving around multicomponent reactions that offer high atom economy and procedural simplicity.[3][4] A common and effective approach involves the condensation of active methylene compounds, such as cyanoacetamide or malononitrile, with carbonyl compounds.
A plausible reaction pathway for a three-component synthesis of N-amino-3-cyano-2-pyridones is depicted below. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by tautomerization and oxidative aromatization.[3]
Caption: Proposed reaction mechanism for the three-component synthesis.
Another efficient, metal-free approach involves the cycloaddition of ynones with 2-cyanoacetamide, which proceeds through a cascade of C-C and C-N bond formations.[1][5]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various metal-free synthetic protocols for 3-cyano-2-pyridones, allowing for easy comparison of their efficiency and conditions.
| Method | Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Ref. |
| A: Three-Component | Aromatic aldehydes, Malononitrile, Cyanoacetohydrazide | Piperidine | Water/Ethanol | Reflux | 2-3 h | 85-95 | [3] |
| B: Four-Component | Aromatic aldehydes, Substituted acetophenones, Ethyl cyanoacetate, Ammonium acetate | - | Ethanol | Reflux | 6 h | 31-40 | [4] |
| C: Cycloaddition | Ynones, 2-Cyanoacetamide | K₂CO₃ | 1,4-Dioxane | 100 | 8 h | up to 90 | [1][5] |
| D: Two-Component | Acetylacetone, N-alkylated-2-cyanoacetamide | KOH | Ethanol | 80 | 4 h | 61-79 | [6] |
| E: Mechanochemical | Cyanoacetamide, Ethyl acetoacetate | KOH | Ethanol (VCA) | Room Temp | 4 h | up to 56 | [7][8] |
| F: Ultrasonication | Cyanoacetamide, Aromatic ketones, Aromatic aldehydes | NaOH | - | - | - | - | [9] |
| G: Organocatalysis | Acetylacetone, Cyanoacetamide | Glycine | - | Heat | 24 h | - | [10][11] |
Experimental Protocols
Protocol 1: Three-Component Synthesis of N-amino-3-cyano-2-pyridones (Method A)
This protocol is based on the one-pot reaction of an aromatic aldehyde, an activated nitrile, and cyanoacetohydrazide.[3]
Workflow Diagram:
Caption: Experimental workflow for the three-component synthesis.
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and cyanoacetohydrazide (1.0 mmol).
-
Add 5 mL of water or a 1:1 mixture of water and ethanol.
-
Add piperidine (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of ethanol.
-
Dry the product to obtain the pure N-amino-3-cyano-2-pyridone derivative.
Protocol 2: Metal-Free Cascade Synthesis of 3-Cyano-2-Pyridones (Method C)
This protocol describes the synthesis via a cascade reaction of ynones and 2-cyanoacetamide.[1][5]
Procedure:
-
To a sealed tube, add the ynone (0.5 mmol), 2-cyanoacetamide (0.6 mmol), and potassium carbonate (K₂CO₃, 0.6 mmol).
-
Add 1,4-dioxane (2.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 8 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-cyano-2-pyridone.
Protocol 3: Synthesis of N-Alkylated 3-Cyano-2-pyridones (Method D)
This protocol is suitable for synthesizing N-substituted 3-cyano-2-pyridones from N-alkylated cyanoacetamides.[6]
Procedure:
-
In a flask, dissolve the N-alkylated-2-cyanoacetamide derivative (0.006 mol) and acetylacetone (0.006 mol) in approximately 10 mL of ethanol.
-
Add a catalytic amount of potassium hydroxide (KOH).
-
Stir the reaction mixture and reflux at 80 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with ethanol.
-
The desired product is obtained with excellent yields after drying.
Conclusion
The protocols detailed in this document provide researchers with robust and reproducible metal-free methods for the synthesis of 3-cyano-2-pyridones. These multicomponent and cascade reactions are characterized by mild conditions, high yields, and operational simplicity, making them highly attractive for applications in medicinal chemistry and drug development. The absence of metal catalysts simplifies purification and reduces the environmental impact, aligning with the principles of green chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. idk.org.rs [idk.org.rs]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Cyano-3-hydroxypyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-Cyano-3-hydroxypyridine as a precursor for advanced functional materials, with a particular focus on fluorescent materials. While direct applications of this compound in materials science are not extensively documented, its derivatives, such as 2-alkoxy-3-cyanopyridines and 3-cyano-2-pyridones, exhibit significant potential in the development of novel fluorescent scaffolds and probes.[1][2][3]
Application: Precursor for Fluorescent Materials
This compound exists in tautomeric equilibrium with its 3-cyano-2(1H)-pyridone form. This pyridone core serves as a versatile platform for synthesizing a variety of fluorescent compounds.[1] By modifying the structure, particularly through O-alkylation, the photophysical properties of the resulting materials can be significantly enhanced. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging probes.[4][5]
Key Advantages of 2-Alkoxy-3-Cyanopyridine Derivatives:
-
Enhanced Fluorescence: O-alkylation of the 3-cyano-2(1H)-pyridone core has been shown to more than double the fluorescence quantum yield compared to the unmodified precursor.[1]
-
Tunable Properties: The introduction of different alkyl or aryl groups allows for the fine-tuning of the electronic and, consequently, the photophysical properties of the material.[1]
-
Thermal Stability: Derivatives of this scaffold have demonstrated good thermal stability, which is a crucial characteristic for materials used in electronic devices.[1]
Quantitative Photophysical Data
The following table summarizes the photophysical properties of 2-alkoxy-3-cyanopyridine derivatives compared to the parent 3-cyano-2(1H)-pyridone. The data highlights the significant improvement in fluorescence quantum yield upon O-alkylation.[1]
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Dichloromethane | 360 | 430 | 0.112 |
| 2-butoxy-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | Dichloromethane | 340 | 410 | 0.263 |
| 4-(4-chlorophenyl)-2-(hexyloxy)-6-phenylpyridine-3-carbonitrile | Dichloromethane | 340 | 410 | 0.258 |
| 2-(benzyloxy)-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | Dichloromethane | 340 | 410 | 0.245 |
Experimental Protocols
Protocol 1: Synthesis of 2-Alkoxy-3-cyanopyridines via O-Alkylation
This protocol describes a general method for the synthesis of 2-alkoxy-3-cyanopyridine derivatives from a 3-cyano-2(1H)-pyridone precursor, adapted from documented procedures.[1]
Materials:
-
4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (or other suitable 3-cyano-2(1H)-pyridone derivative)
-
Alkyl bromide (e.g., 1-bromobutane, 1-bromohexane, benzyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-cyano-2(1H)-pyridone starting material (1.0 eq.), cesium carbonate (2.0 eq.), and anhydrous DMF.
-
Addition of Alkylating Agent: Add the corresponding alkyl bromide (1.5 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-alkoxy-3-cyanopyridine product.
Protocol 2: Photophysical Characterization
This protocol outlines the standard procedure for measuring the UV-Vis absorption and fluorescence spectra of the synthesized materials to determine their key photophysical properties.
Materials and Equipment:
-
Synthesized 2-alkoxy-3-cyanopyridine derivative
-
Spectroscopic grade solvent (e.g., dichloromethane)
-
UV-Vis spectrophotometer
-
Fluorometer (fluorescence spectrophotometer)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the sample in the chosen spectroscopic grade solvent with a known concentration (e.g., 1 mM).
-
From the stock solution, prepare a series of dilute solutions with concentrations appropriate for absorbance and fluorescence measurements. For absorbance, the maximum absorbance should ideally be between 0.1 and 1.0. For fluorescence, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the sample solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorption (λ_abs_max).
-
-
Fluorescence Spectroscopy:
-
Using the fluorometer, excite the sample at its absorption maximum (λ_abs_max) or another suitable excitation wavelength.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., if λex = 340 nm, scan from 350 nm to 600 nm).
-
Identify the wavelength of maximum emission (λ_em_max).
-
-
Quantum Yield Measurement (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.
-
Record the integrated fluorescence intensity (area under the emission curve) for both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (η_s² / η_std²) where Φ_std is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-3-hydroxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Cyano-3-hydroxypyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Common synthetic strategies for this compound, also known as 3-Hydroxypicolinonitrile, include multicomponent reactions and direct cyanation of a substituted pyridine precursor. One documented method involves the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives through a three-component condensation of alkenes, ketones, and ammonium acetate under solvent-free conditions.[1] Another approach is the direct cyanation of pyridine N-oxides.[2] A potential route could also involve the conversion of 2-chloro-3-cyanopyridine to the desired 3-hydroxy derivative.
Q2: I am observing a low yield in my synthesis. What are the likely causes?
A2: Low yields in pyridine synthesis can stem from several factors. In multicomponent reactions, suboptimal reaction conditions such as temperature and reaction time can be a primary cause. The purity of starting materials is also crucial, as impurities can lead to side reactions. For cyanations, the choice of cyanating agent and catalyst, as well as the presence of moisture, can significantly impact the yield. Incomplete reactions or the formation of stable, undesired side products are also common culprits.
Q3: What are common side products I should be aware of during the synthesis?
A3: During the synthesis of substituted pyridines, the formation of regioisomers can be a significant issue, particularly with unsymmetrical starting materials. Over-oxidation or incomplete oxidation can also lead to undesired byproducts. In reactions involving cyanating agents, hydrolysis of the nitrile group to a carboxylic acid or amide can occur, especially in the presence of water and at non-neutral pH.
Q4: How can I purify the final this compound product?
A4: Purification of the crude product is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a solvent system with appropriate polarity, such as a mixture of n-hexane and ethyl acetate, is often employed to separate the desired product from byproducts.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Ensure the use of fresh and pure starting materials and catalysts. Verify the activity of the catalyst if it has been stored for an extended period. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require heating to proceed at an adequate rate, while others may require cooling to prevent decomposition. | |
| Presence of moisture. | For moisture-sensitive reactions, ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Low Yield | Suboptimal reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating. |
| Inefficient stirring. | Ensure vigorous and consistent stirring, especially in heterogeneous reaction mixtures, to promote contact between reactants. | |
| Unfavorable pH. | For reactions sensitive to pH, consider using a buffered system to maintain the optimal pH range. | |
| Formation of Multiple Products (Poor Selectivity) | Competing side reactions. | Adjust the order of reagent addition. In some cases, adding one reagent dropwise can suppress the formation of side products. |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. An excess of one reactant may favor an undesired reaction pathway. | |
| Product is an Intractable Oil or Fails to Crystallize | Presence of impurities. | Attempt to purify a small sample by column chromatography to isolate the desired product and identify the nature of the impurities. |
| Product is inherently low-melting or amorphous. | Consider converting the product to a crystalline derivative for characterization and purification, followed by regeneration of the desired product. | |
| Difficulty in Product Isolation | Product is highly soluble in the work-up solvent. | Use a different extraction solvent or perform multiple extractions with smaller volumes of solvent. Consider back-extraction if the product has acidic or basic properties. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Synthesis of 4,6-diaryl-3-cyano-2-pyridone (A model for 2-hydroxypyridine synthesis) [1]
This protocol describes a solvent-free, three-component condensation reaction.
-
Reactants:
-
Aromatic alkene (0.01 mol)
-
Aromatic ketone (0.01 mol)
-
Ammonium acetate (0.01 mol)
-
-
Procedure:
-
Combine the aromatic alkene, aromatic ketone, and ammonium acetate in a reaction vessel.
-
Heat the mixture to 80 °C without any solvent.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated. This method is noted for its high yields and short reaction times.[1]
-
Visualizations
Caption: A simplified workflow for the multicomponent synthesis of 2-hydroxypyridine derivatives.
Caption: A logical flow for troubleshooting low yields in the synthesis of this compound.
References
Troubleshooting low yield in Hantzsch pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Hantzsch pyridine synthesis, empowering researchers, scientists, and drug development professionals to overcome challenges and optimize their reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Hantzsch reaction is resulting in a very low yield. What are the common causes?
Low yields in the Hantzsch synthesis are a frequent issue and can often be attributed to several factors. The classical approach, which typically involves refluxing the reactants in ethanol or acetic acid, can necessitate long reaction times and harsh conditions, potentially leading to product degradation or the formation of side products.[1] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Prolonged heating can cause the decomposition of the 1,4-dihydropyridine product.
-
Impure Reactants: The purity of the aldehyde, β-ketoester, and the ammonia source is critical and can significantly affect the reaction's success.
-
Inefficient Solvent: While commonly used, ethanol and acetic acid may not be the ideal solvents for all substrates.
-
Side Reactions: The formation of byproducts, such as the over-oxidized pyridine derivative or Michael adducts, can consume starting materials and reduce the yield of the desired product.
Q2: My reaction is not proceeding to completion, and a significant amount of starting material remains. How can I improve the conversion rate?
Incomplete conversion is often linked to reaction kinetics and the prevailing conditions. To drive the reaction forward, consider the following strategies:
-
Catalysis: The introduction of a catalyst can markedly speed up the reaction. A variety of catalysts have proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various organocatalysts.
-
Alternative Energy Sources: Employing microwave or ultrasound irradiation can drastically cut down reaction times and boost yields when compared to conventional heating methods.[2]
-
Solvent Optimization: The polarity of the solvent can influence the reaction rate. High yields have been reported when conducting the reaction in aqueous micelles.
-
Concentration Adjustment: Increasing the concentration of reactants or even running the reaction under solvent-free conditions can sometimes enhance reaction rates and yields.
Q3: I am noticing a significant amount of a colored impurity, which I suspect is the oxidized pyridine derivative. How can I minimize this side reaction?
The oxidation of the desired 1,4-dihydropyridine to its corresponding pyridine is a common side reaction, particularly under harsh conditions or when exposed to air. To mitigate this:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.
-
Milder Oxidizing Agents: If the subsequent oxidation to pyridine is the desired step, traditional oxidants like CrO₃, KMnO₄, and HNO₃ can lead to side products and complicated workups. Consider using milder and more efficient oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has been shown to be effective.[1]
Q4: How does the choice of the nitrogen source impact the reaction yield?
The selection of the nitrogen source is a critical parameter. While ammonia or ammonium acetate are most common, other sources like ammonium carbonate, ammonium nitrate, and urea have been used. The anion of the ammonium salt can influence the pH of the reaction medium, which in turn can affect the reaction rate and yield. For instance, ammonium salts derived from weak acids (e.g., acetate, carbonate) have been shown to be more effective than those from strong acids (e.g., chloride, sulfate) in certain systems.
Q5: I am attempting an unsymmetrical Hantzsch synthesis and obtaining a mixture of products. How can I improve the selectivity?
Achieving high selectivity in an unsymmetrical Hantzsch reaction can be challenging. The order of reagent addition is a critical factor in controlling the formation of impurities. A factorial experimental design can be employed to optimize the yield and the relative charges of the reagents. For instance, adding the dione to a mixture of the aldehyde and ammonium acetate before the addition of the allyl ester has been found to be a successful strategy in specific cases.[3]
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of the Hantzsch synthesis.
Table 1: Comparison of Catalysts for the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | RT | 0.5 | 98 |
Data sourced from a comparative guide on catalysts for Hantzsch synthesis.[4]
Table 2: Effect of Solvent on Hantzsch Reaction Yield
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Water | 30 | 92 |
| 2 | Ethanol | 45 | 85 |
| 3 | Methanol | 60 | 80 |
| 4 | Acetonitrile | 90 | 75 |
| 5 | Dichloromethane | 120 | 60 |
| 6 | Toluene | 120 | 55 |
| 7 | Solvent-free | 25 | 88 |
This table illustrates the general trend of solvent polarity on reaction efficiency, with polar solvents and solvent-free conditions often providing better results.
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
| Aldehyde | Method | Time | Yield (%) |
| 4-Cl-C₆H₄CHO | Reflux in Ethanol | 12 h | 45 |
| 4-Cl-C₆H₄CHO | Microwave (domestic oven) | 4 min | 52 |
| 2-NO₂-C₆H₄CHO | Reflux in Ethanol | 12 h | 10 |
| 2-NO₂-C₆H₄CHO | Microwave (domestic oven) | 4 min | 15 |
Microwave-assisted synthesis can significantly reduce reaction times, though yield improvements are not always guaranteed and depend on the substrate.[2]
Experimental Protocols
1. Classical Hantzsch Synthesis Protocol
This protocol describes the traditional method for synthesizing 1,4-dihydropyridines.
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium hydroxide (25% aqueous solution, 1.5 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol) and ethyl acetoacetate (2 mmol) in ethanol (10 mL).
-
Add ammonium hydroxide (1.5 mmol) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
2. Microwave-Assisted Hantzsch Synthesis Protocol
This method utilizes microwave irradiation to accelerate the reaction.
-
Materials:
-
Aldehyde (2.5 mmol)
-
Ethyl acetoacetate (12.5 mmol)
-
Ammonium hydroxide (25% aqueous solution, 10.0 mmol)
-
-
Procedure:
-
In a microwave-safe glass vial, combine the aldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol).[5]
-
Seal the vial with a Teflon septum and place it in the microwave cavity of a dedicated synthesizer.[5]
-
Irradiate the stirred reaction mixture at 140°C for 10 minutes.[5]
-
After cooling, the product can be isolated by filtration or after removal of the solvent.
-
Purify the product by recrystallization.
-
3. Ultrasound-Assisted Hantzsch Synthesis Protocol
This protocol employs ultrasonic irradiation to promote the reaction.
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
-
Aqueous SDS solution (0.1 M)
-
-
Procedure:
-
In a suitable vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and a catalytic amount of PTSA in an aqueous SDS solution (0.1 M).[1]
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for 30-60 minutes, or until the reaction is complete as monitored by TLC.[1]
-
Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: A troubleshooting workflow for addressing low yields in the Hantzsch pyridine synthesis.
Caption: A simplified reaction pathway for the Hantzsch pyridine synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Bohlmann-Rahtz Pyridine Synthesis
Welcome to the technical support center for the Bohlmann-Rahtz pyridine synthesis. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on optimizing this reaction and minimizing the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the Bohlmann-Rahtz pyridine synthesis and what are its traditional limitations?
The Bohlmann-Rahtz synthesis is a method for creating 2,3,6-trisubstituted pyridines.[1] It traditionally proceeds in two distinct steps:
-
Michael Addition: An enamine reacts with an ethynylketone to form a stable aminodiene intermediate.[2]
-
Cyclodehydration: The isolated aminodiene is heated at high temperatures (typically 120–160°C) to induce isomerization and subsequent cyclization to form the pyridine ring.[3][4]
The primary limitations of the classic procedure are the high temperatures required for the second step and the need to isolate the intermediate, which can make the process inefficient.[5]
Q2: How can I avoid the high temperatures and perform the reaction in a single step?
The reaction can be converted into a one-pot procedure at significantly lower temperatures by using an acid catalyst.[3] Both Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., zinc bromide) can promote both the initial Michael addition and the subsequent cyclodehydration, eliminating the need for isolating the intermediate.[2][5] This modification makes the synthesis more efficient and practical.[3]
Q3: My starting enamine is acid-sensitive or difficult to prepare. What are my options?
-
Use a mild solid-phase catalyst: Amberlyst 15, an ion-exchange resin, can be used as a catalyst.[3][6] It is effective at promoting the reaction under milder conditions and has the advantage of being easily filtered off during workup.[5]
-
Generate the enamine in situ: You can perform a three-component reaction using a 1,3-dicarbonyl compound, ammonium acetate (as the amine source), and the alkynone.[5][6] This bypasses the need to pre-form and handle the potentially unstable enamine.
Q4: What is the optimal catalyst for the one-pot synthesis?
The choice of catalyst depends on the substrate's sensitivity and the desired reaction conditions. Acid catalysis is known to significantly lower the required temperature for the cyclodehydration step.[5] Several options have been proven effective.
Table 1: Comparison of Catalysts for One-Pot Bohlmann-Rahtz Synthesis
| Catalyst | Typical Conditions | Key Advantages | Considerations |
| Acetic Acid | Toluene/AcOH (5:1), 50-120°C[5][7] | Inexpensive, effective Brønsted acid catalyst. | May cause decomposition of highly acid-sensitive substrates.[3] |
| Amberlyst 15 | Refluxing Toluene | Mild, heterogeneous catalyst; easy to remove via filtration. Ideal for acid-sensitive substrates.[3][5] | May require longer reaction times than stronger acids. |
| Zinc Bromide (ZnBr₂) (15 mol%) | Refluxing Toluene | Effective Lewis acid catalyst.[5][6] | Requires anhydrous conditions; catalyst removal is aqueous. |
| Ytterbium Triflate (Yb(OTf)₃) (20 mol%) | Refluxing Toluene | Highly efficient Lewis acid catalyst.[5][6] | More expensive than other options. |
Troubleshooting Guide
Q5: My reaction has a low yield or failed completely. What are the common causes?
Low yields are typically traced back to two issues: incomplete cyclization or decomposition of starting materials. The following workflow can help diagnose the problem.
Q6: I've isolated the aminodiene intermediate, but it won't cyclize upon heating. Why?
The cyclization step requires the aminodiene to adopt a specific (2E, 4Z) conformation for the electrocyclization to occur. The initially formed Michael adduct is often the (2Z, 4E) isomer.[5] High temperatures are necessary to overcome the energy barrier for this Z/E isomerization.[2][5] If simple heating is ineffective, adding an acid catalyst can facilitate both the isomerization and the subsequent cyclodehydration at a lower temperature.[5]
Q7: The reaction produces a complex mixture of byproducts. How can I improve selectivity?
Byproduct formation often results from competing side reactions or decomposition. The primary reaction pathway and a key side reaction are illustrated below.
To minimize byproducts:
-
Use a One-Pot Method: Employing an acid catalyst from the start prevents the accumulation of the aminodiene intermediate and can drive the reaction cleanly toward the final product.[7]
-
Optimize Temperature: Excessively high temperatures can lead to polymerization or decomposition. Start with the lowest effective temperature, especially when using a catalyst.
-
Choose the Right Solvent: Protic solvents like ethanol have been shown to improve the efficiency of the reaction compared to aprotic solvents.[5][7]
Experimental Protocols
Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol is adapted from a microwave batch procedure for the synthesis of ethyl 2-methyl-6-phenylpyridine-3-carboxylate.[7][8]
Reagents & Materials:
-
Ethyl β-aminocrotonate (1.3 equiv)
-
1-Phenyl-2-propyn-1-one (1.0 equiv)
-
Solvent: Anhydrous Ethanol (EtOH) and Glacial Acetic Acid (AcOH) in a 5:1 v/v ratio
-
Reaction vessel (e.g., microwave tube or round-bottom flask with reflux condenser)
-
Stir bar
Procedure:
-
Preparation: In the reaction vessel, dissolve 1-phenyl-2-propyn-1-one (1.0 equiv) and ethyl β-aminocrotonate (1.3 equiv) in the EtOH-AcOH (5:1) solvent mixture.
-
Reaction:
-
Microwave Method: Heat the sealed vessel to 120°C and hold for 5-10 minutes with stirring.[7] Monitor pressure and temperature carefully.
-
Conventional Heating Method: Heat the mixture to reflux (approx. 80-90°C) with stirring. Monitor the reaction progress by TLC or LCMS until the starting materials are consumed.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by slowly adding the mixture to a stirred, saturated solution of aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via column chromatography on silica gel to obtain the final pyridine product.
References
- 1. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. baranlab.org [baranlab.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 8. interchim.fr [interchim.fr]
Technical Support Center: Optimization of Reaction Conditions for Cyanopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyanopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyanopyridines?
A1: Several effective methods are employed for the synthesis of cyanopyridines. The choice of method often depends on the available starting materials, the desired substitution pattern, and scalability. Key methods include:
-
Cyanation of Pyridine N-oxides: This method offers high regioselectivity for the C2 and C4 positions under relatively mild conditions.[1]
-
Rosenmund-von Braun Reaction: A classic method involving the reaction of halopyridines with copper(I) cyanide at high temperatures.[1]
-
Sandmeyer Reaction: This reaction converts aminopyridines into cyanopyridines via a diazonium salt intermediate.[1][2]
-
Palladium-Catalyzed Cyanation: A modern approach that allows for the cyanation of halopyridines and triflates under milder conditions than the Rosenmund-von Braun reaction.[1]
-
One-Pot Multicomponent Synthesis: Particularly useful for producing highly substituted 2-amino-3-cyanopyridines with high efficiency and atom economy.[1][3][4]
-
Dehydration of Pyridine Carboxamides: A straightforward method to convert a carboxamide group to a nitrile.[5][6]
Q2: My cyanopyridine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in cyanopyridine synthesis can stem from several factors.[7] Common issues and their solutions include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. Consider a systematic optimization of these parameters. For instance, microwave-assisted synthesis has been shown to improve yields and shorten reaction times in some cases.[3][8]
-
Inefficient Catalyst System: In metal-catalyzed reactions, the choice of catalyst, ligand, and catalyst loading is crucial. For challenging substrates, using bulky, electron-rich phosphine ligands can be beneficial in palladium-catalyzed couplings.[9] A typical starting catalyst loading is 1-5 mol%, which can be optimized.[9]
-
Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of the starting material. If the reaction stalls, an increase in temperature or addition of more reagent/catalyst might be necessary.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the troubleshooting section for specific side reactions.[7]
-
Product Degradation: The desired cyanopyridine might be unstable under the reaction or work-up conditions. Prompt neutralization and extraction after reaction completion can mitigate this.[10]
Q3: I am observing unexpected side products in my reaction. What are the common side reactions and how can I minimize them?
A3: The formation of side products is a common challenge. Key side reactions to consider are:
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, especially in the presence of strong acids or bases and water.[10][11] To minimize this, use anhydrous solvents, and neutralize the reaction mixture promptly during work-up.[10][11]
-
Polymerization: Cyanopyridines can sometimes polymerize, leading to a viscous reaction mixture and low yields of the desired monomeric product.[11] Strict temperature control is essential to prevent localized overheating that can initiate polymerization.[11]
-
Deoxygenation of Pyridine N-oxides: In reactions starting from pyridine N-oxides, deoxygenation to the parent pyridine can be a competing reaction.[1]
-
Formation of Biaryl Byproducts: In Sandmeyer reactions, the radical mechanism can lead to the formation of biaryl compounds.[2]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cyanation
| Potential Cause | Troubleshooting Strategy |
| Catalyst Deactivation | Excess cyanide can poison the palladium catalyst.[1] Consider using a cyanide source that provides a slow release of cyanide ions or use a phase-transfer catalyst. |
| Poor Ligand Choice | For electron-rich or sterically hindered halopyridines, standard ligands may not be effective. Screen bulky, electron-rich phosphine ligands like XPhos or SPhos.[9] |
| Incorrect Base | The choice of base is critical. For Suzuki-type couplings, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[9] |
| Low Reaction Temperature | While milder conditions are an advantage, some substrates may require higher temperatures (80-110 °C) for efficient conversion.[9] |
Issue 2: Problems with One-Pot Synthesis of 2-Amino-3-Cyanopyridines
| Potential Cause | Troubleshooting Strategy |
| Low Catalyst Activity | In catalyst-mediated one-pot reactions, the catalyst efficiency is key. Ensure the catalyst is active and used at an optimized loading. For example, with a nanostructured Na2CaP2O7 catalyst, 20% catalyst loading was found to be optimal.[4] |
| Sluggish Reaction | Conventional heating can lead to long reaction times and lower yields.[3] Microwave irradiation can significantly accelerate the reaction, often completing it within minutes with high yields.[3][8] |
| Side Product Formation | The order of reagent addition can sometimes influence the product distribution. While it is a one-pot reaction, a stepwise addition might be beneficial in some cases to control the formation of intermediates. |
| Inappropriate Solvent | Many one-pot syntheses of 2-amino-3-cyanopyridines are optimized under solvent-free conditions.[3][4][12] If a solvent is used, its polarity can affect the reaction outcome. |
Data Presentation
Table 1: Comparison of Common Cyanopyridine Synthesis Routes [1]
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Reaction Conditions | Yield (%) | Key Advantages | Limitations |
| Cyanation of Pyridine N-oxides | Pyridine N-oxide | TMSCN, Zn(CN)₂, Dimethylcarbamoyl chloride | CHCl₃, 60°C, 20h or CH₃CN, 120°C, 12h | 69-95 | High regioselectivity for C2 and C4 positions, mild conditions. | Requires preparation of the N-oxide, potential for deoxygenation side reaction. |
| Rosenmund-von Braun Reaction | Halopyridine (Br, I) | Copper(I) cyanide (CuCN) | High temperatures (150-250°C), polar aprotic solvents (e.g., DMF, pyridine). | 60-90 | Good for electron-deficient halopyridines. | Harsh reaction conditions, stoichiometric copper salts, potential for difficult work-up. |
| Sandmeyer Reaction | Aminopyridine | NaNO₂, HCl, CuCN | Diazotization at 0-5°C, followed by cyanation. | 50-80 | Utilizes readily available aminopyridines. | Diazonium salts can be unstable, potential for side reactions. |
| Palladium-Catalyzed Cyanation | Halopyridine (Cl, Br, I), Pyridyl Triflates | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., dppf), Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) | 80-140°C, various solvents (e.g., DMF, dioxane). | 70-95 | Milder conditions than Rosenmund-von Braun, broad substrate scope, low catalyst loading. | Catalyst can be sensitive to poisoning by cyanide. |
| One-Pot Multicomponent Synthesis | Aldehyde, ketone, malononitrile, ammonium acetate | Catalyst (e.g., Na₂CaP₂O₇, ZPZn) | Solvent-free, 80°C, or microwave irradiation.[3][4][12] | 72-94 | High efficiency, atom economy, rapid access to highly substituted 2-amino-3-cyanopyridines. | Limited to the synthesis of specific substituted cyanopyridine scaffolds. |
Table 2: Optimization of Catalyst Loading for 2-Amino-4,6-diphenyl-3-cyanopyridine Synthesis [13]
| Entry | Catalyst (GuHCl) Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0 | 25 | 120 | Trace |
| 2 | 0 | 100 | 120 | Trace |
| 3 | 5 | 80 | 50 | 75 |
| 4 | 8 | 80 | 45 | 88 |
| 5 | 10 | 80 | 35 | 96 |
| 6 | 12 | 80 | 35 | 96 |
| 7 | 15 | 80 | 35 | 96 |
Experimental Protocols
Protocol 1: Sandmeyer Reaction for Cyanopyridine Synthesis[1]
-
Diazotization: Dissolve the aminopyridine in aqueous HCl and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for 15-30 minutes to allow for the complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60°C) for about an hour to ensure the reaction goes to completion.
-
After cooling, extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
-
Purify the resulting cyanopyridine by distillation, crystallization, or column chromatography.
Protocol 2: Palladium-Catalyzed Cyanation of a Bromopyridine[1]
-
In a reaction tube, combine the bromopyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., dppf), and a cyanide source (e.g., Zn(CN)₂).
-
If the bromopyridine is a solid, add it to the tube. Seal the tube with a Teflon-lined screw-cap septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
If the bromopyridine is a liquid, add it via syringe after inerting the vessel.
-
Add a degassed solvent (e.g., dioxane) and a degassed aqueous solution of a base (e.g., KOAc) via syringe.
-
Stir the reaction mixture at a temperature up to 100°C for 1 hour, or until the reaction is complete as monitored by TLC or GC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the product by chromatography.
Protocol 3: One-Pot Synthesis of 2-Amino-3-cyanopyridines under Microwave Irradiation[3]
-
In a dry 25 mL flask, charge the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a refluxing apparatus.
-
Irradiate the mixture for 7-9 minutes.
-
After the reaction is complete, wash the mixture with a small amount of ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure product.
Mandatory Visualization
Caption: A general troubleshooting workflow for optimizing cyanopyridine synthesis.
Caption: Simplified mechanism of the Sandmeyer reaction for cyanopyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. oiccpress.com [oiccpress.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Cyano-3-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Cyano-3-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Due to its polar nature, given the hydroxyl and cyano groups, selecting appropriate polar solvents is crucial for successful purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. Common impurities may include starting materials from its synthesis and related pyridine derivatives. Depending on the synthetic route, these could include precursors to the pyridine ring or partially reacted intermediates.
Q3: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I resolve this?
A3: Discoloration often indicates the presence of minor, highly colored impurities or degradation products. These can sometimes be removed by treating a solution of the crude product with activated carbon before the final crystallization step. Alternatively, column chromatography can be effective in separating these colored impurities.
Q4: What are the key safety precautions to consider when purifying this compound?
A4: this compound, like many nitrile-containing compounds, should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q: My this compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?
A: This indicates that the solvent is not polar enough. This compound is a polar molecule. Consider using more polar solvents. Based on purification of similar compounds, water or a mixture of a polar organic solvent and water could be effective. For instance, a method for a related compound, 4-cyanopyridine, utilizes water as the recrystallization solvent.[1]
-
Troubleshooting Steps:
-
Increase Polarity: Switch to a more polar solvent system. Good starting points would be water, ethanol, or a mixture of dimethylformamide (DMF) and methanol. A patent for a similar compound, 2-amino-3-hydroxypyridine, describes a successful recrystallization using DMF followed by methanol.
-
Solvent Mixtures: If the compound is too soluble in a polar solvent at room temperature, a mixed solvent system (where the compound is soluble in one solvent and insoluble in the other) can be employed. Dissolve the compound in a minimum of the "good" hot solvent and then add the "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Q: Crystals of this compound are not forming upon cooling the solution. What are the next steps?
A: This is a common issue that can often be resolved by inducing crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a seed for crystallization.
-
-
Concentrate the Solution: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Extended Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility and promote crystallization.
-
Q: The recrystallization resulted in an oil instead of solid crystals. How can this be fixed?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly.
-
Change Solvent System: The chosen solvent system may not be appropriate. Experiment with different solvents or solvent mixtures.
-
Column Chromatography Issues
Q: My this compound is streaking on the TLC plate and not separating well during column chromatography. What could be the cause?
A: Streaking on silica gel is common for polar and basic compounds like pyridines. This is due to strong interactions with the acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add a Polar Solvent: Increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate or add a small amount of methanol.
-
Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your mobile phase. This will help to improve the peak shape and reduce tailing.
-
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reverse-Phase Silica: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol could be effective.
-
-
Data Presentation
| Parameter | Recrystallization of 4-Cyanopyridine[1] |
| Solvent | Water |
| Initial Step | Melt crude product at 75-80 °C |
| Dissolution Temperature | 55-65 °C |
| Crystallization Temperature | Cool slowly to 8-12 °C |
| Washing Solvent | Water |
| Reported Purity | >99.8% |
| Reported Yield | >89% |
Note: This data is for the related compound 4-cyanopyridine and serves as a starting point for developing a protocol for this compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound (Adapted from 4-Cyanopyridine Purification)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture with stirring (e.g., on a hot plate) to between 60-80 °C. Continue to add small portions of hot water until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then bring the solution back to a gentle boil for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point for a polar compound like this compound on a silica gel plate would be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10). If streaking is observed, add a small amount of triethylamine or aqueous ammonia to the developing chamber. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Experimental workflows for purification.
Caption: Troubleshooting decision-making diagram.
References
Technical Support Center: Synthesis of 2-Cyano-3-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-3-hydroxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound (which exists in tautomeric equilibrium with 3-Cyano-2-pyridone) is the Guareschi-Thorpe condensation. This reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base.[1][2][3][4] An advanced, high-yield version of this reaction utilizes ammonium carbonate in an aqueous medium.[5][6]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The two most common side reactions are the hydrolysis of the nitrile group and polymerization of the starting materials or product.[1] Hydrolysis can lead to the formation of 3-carboxamido-2-pyridone or 3-carboxy-2-pyridone. Polymerization can result in a viscous reaction mixture and low yields of the desired product.
Q3: How can I minimize the hydrolysis of the nitrile group?
A3: To minimize hydrolysis, it is crucial to control the amount of water and the pH of the reaction mixture. Using anhydrous organic solvents can significantly reduce the extent of hydrolysis. If an aqueous medium is necessary, employing a buffered system to maintain a neutral or near-neutral pH is recommended. An advanced version of the Guareschi-Thorpe reaction that uses ammonium carbonate in water has been shown to produce high yields of the desired product with no noticeable side products, as the ammonium carbonate acts as both a nitrogen source and a buffer.[1][5][6]
Q4: My reaction mixture is becoming thick and difficult to stir. What is causing this and how can I prevent it?
A4: A viscous reaction mixture is often an indication of polymerization, a known side reaction in the synthesis of cyanopyridines. This can be triggered by harsh reaction conditions, such as high temperatures or the presence of certain catalysts. To prevent polymerization, it is important to maintain strict control over the reaction temperature and avoid localized overheating.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting/Optimization |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Increase the reaction time or temperature cautiously, while being mindful of potential side reactions. |
| Side Reactions (Hydrolysis/Polymerization) | - To mitigate hydrolysis, consider switching to an anhydrous solvent system or use the advanced Guareschi-Thorpe protocol with ammonium carbonate in an aqueous medium.[1][5][6] - For polymerization issues, ensure precise temperature control and avoid exceeding the recommended reaction temperature. |
| Suboptimal Reagent Stoichiometry | - Verify the molar ratios of your starting materials. An excess of one reactant may favor side product formation. |
| Inefficient Base | - The choice of base can influence the reaction outcome. While alkali hydroxides can be used, they may also promote hydrolysis. Piperidine or other organic bases are often employed. Ammonium carbonate in the advanced protocol serves as an effective base and nitrogen source.[5][6] |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Possible Cause | Troubleshooting/Purification |
| 3-Carboxamido-2-pyridone or 3-Carboxy-2-pyridone | Hydrolysis of the nitrile group due to excess water or harsh pH conditions. | - Recrystallization from a suitable solvent is often effective for removing these more polar impurities. - Optimize the reaction conditions to prevent hydrolysis in future syntheses by using a buffered system or anhydrous solvents.[1] |
| Unreacted Starting Materials | Incomplete reaction or improper work-up. | - Ensure the reaction has gone to completion via TLC monitoring. - Purification via column chromatography on silica gel can separate the product from less polar starting materials. |
| Polymeric Byproducts | High reaction temperatures or prolonged reaction times. | - These are often insoluble and can sometimes be removed by filtration. - Prevention is key; maintain strict temperature control during the reaction. |
Data Presentation
The choice of reaction conditions can significantly impact the yield of this compound and the formation of side products. The following table provides a qualitative comparison based on literature insights.
| Reaction Conditions | Solvent | Base/Nitrogen Source | Expected Yield of this compound | Common Side Products |
| Classical Guareschi-Thorpe | Ethanol | Piperidine/Ammonia | Moderate to Good | Hydrolysis products (if water is present), unreacted starting materials. |
| Classical Guareschi-Thorpe | Aqueous Ethanol | Sodium Hydroxide | Moderate | Significant hydrolysis to 3-carboxamido- and 3-carboxy-2-pyridone. |
| Advanced Guareschi-Thorpe | Water | Ammonium Carbonate | High to Excellent | Minimal to none reported.[5][6] |
| Hydrolysis of 2-Chloro-3-cyanopyridine | Water | Sodium Hydroxide | Good | Over-hydrolysis to 3-carboxy-2-pyridone, potential for other nucleophilic substitution products if impurities are present in the starting material. |
Experimental Protocols
Advanced Guareschi-Thorpe Synthesis of this compound
This protocol is adapted from an improved, environmentally friendly method that minimizes side reactions.[5][6]
Reactants:
-
Ethyl acetoacetate (1 mmol)
-
Cyanoacetamide (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
Combine ethyl acetoacetate, cyanoacetamide, and ammonium carbonate in a sealed reaction vessel.
-
Add water (2 mL) to the mixture.
-
Stir the reaction mixture at 80°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the collected solid with cold water and dry to obtain this compound.
This method has been reported to produce high yields of the desired product with no noticeable side products.[5]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yields in the synthesis.
Reaction Pathway: Main Synthesis vs. Side Reactions
Caption: Main synthetic route versus common side reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselectivity in Pyridine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyridine synthesis is producing a mixture of regioisomers. What are the general factors I should consider to improve selectivity?
A1: Achieving high regioselectivity in pyridine synthesis is a common challenge. The outcome is governed by a complex interplay of electronic and steric factors of the reactants, along with reaction conditions. Key factors to investigate are:
-
Reaction Type: The inherent mechanism of the chosen synthesis (e.g., Hantzsch, Bohlmann-Rahtz, transition-metal-catalyzed C-H functionalization) dictates the primary regiochemical preference.
-
Catalyst: In metal-catalyzed reactions, the choice of metal, ligands, and additives can dramatically alter the regioselectivity, sometimes even overriding the substrate's intrinsic electronic biases.[1][2]
-
Directing Groups: Attaching a directing group to one of the precursors can sterically or electronically guide the reaction to a specific position. These groups can often be removed after the pyridine ring is formed.[3][4]
-
Solvent: Solvent polarity and coordinating ability can influence the stability of intermediates and transition states, thereby affecting the ratio of products.[5][6]
-
Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of a less-favored isomer, leading to reduced selectivity. Conversely, optimizing the temperature may favor one pathway over another.[7][8]
-
Steric Hindrance: Bulky substituents on the reactants can block approach to certain positions, favoring reaction at less sterically hindered sites.[5]
Troubleshooting Specific Pyridine Syntheses
Bohlmann-Rahtz Pyridine Synthesis
Q2: How can I avoid the high temperatures and improve regioselectivity in the Bohlmann-Rahtz synthesis?
A2: The classical Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclodehydration step, which can be a drawback.[8] Moreover, regioselectivity can be an issue.
Troubleshooting Steps:
-
Use an Acid Catalyst: Introducing a Brønsted acid catalyst allows the Michael addition and cyclodehydration to occur in a single, lower-temperature step, often yielding a single regioisomer.[9][10] Catalysts like acetic acid or Amberlyst-15 have proven effective.[8][10]
-
One-Pot, Three-Component Approach: Instead of pre-forming the enamine, a one-pot reaction combining a 1,3-dicarbonyl compound, an alkynone, and an ammonia source (like ammonium acetate) can provide total control of regiochemistry without an additional acid catalyst, especially in alcoholic solvents.[8][11]
-
Solvent Choice: For certain substrates, protic polar solvents like ethanol are favored over aprotic polar solvents like DMSO for promoting the reaction under milder, acid-free conditions.[8]
Logical Workflow for Bohlmann-Rahtz Optimization
References
- 1. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A catalyst-controlled selective synthesis of pyridines and pyrroles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 10. jk-sci.com [jk-sci.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Overcoming challenges in the synthesis of substituted cyanopyridines
Welcome to the technical support center for the synthesis of substituted cyanopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered in the synthesis of substituted cyanopyridines, organized by the synthetic method.
Guide 1: One-Pot Synthesis of 2-Amino-3-Cyanopyridines
This guide focuses on the popular and efficient one-pot condensation reactions, often performed under microwave irradiation.
Problem: Low Yield or No Product Formation
Possible Causes & Solutions:
-
Inefficient Catalyst: The choice and amount of catalyst are crucial.
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly impact the yield.
-
Improper Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or side product formation.
-
Solution: A typical molar ratio for the one-pot synthesis of 2-amino-3-cyanopyridines is aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[5]
-
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-Cyanopyridines [5]
-
In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a refluxing apparatus.
-
Irradiate the mixture for 7-9 minutes.
-
After the reaction is complete, wash the reaction mixture with a small amount of ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
Quantitative Data: Yields of 2-Amino-3-Cyanopyridines with Various Substituents [6]
| Entry | Ar | R | Time (min) | Yield (%) |
| 4a | 4-ClC6H4 | 4-OCH3C6H4 | 8 | 83 |
| 4b | 4-OCH3C6H4 | 4-OCH3C6H4 | 7 | 80 |
| 4c | 4-OCH3C6H4 | 2,4-Cl2C6H3 | 7 | 75 |
| 4d | 4-OCH3C6H4 | C6H5 | 9 | 85 |
| 4e | 4-ClC6H4 | 2,4-Cl2C6H3 | 9 | 72 |
| 4f | 4-ClC6H4 | 4-FC6H4 | 8 | 78 |
| 4g | 3-Indolyl | 4-OCH3C6H4 | 7 | 86 |
| 4h | 4-ClC6H4 | CH3 | 8 | 84 |
Troubleshooting Workflow: Low Yield in One-Pot Synthesis
Caption: A logical workflow for troubleshooting low yields in the one-pot synthesis of 2-amino-3-cyanopyridines.
Guide 2: Hantzsch Pyridine Synthesis
This guide addresses challenges in the classical Hantzsch synthesis, which often suffers from low yields and long reaction times.
Problem: Low Yields
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Traditional methods often require prolonged heating, which can lead to product degradation.
-
Inefficient Condensation: The multi-component nature of the reaction can lead to incomplete condensation.
-
Solution: A solvent-free approach using a catalyst like γ-Al2O3 nanoparticles at elevated temperatures can improve reaction efficiency.[8]
-
-
Incomplete Oxidation: The initial product is a dihydropyridine which needs to be oxidized to the final pyridine product.
-
Solution: Ensure the use of an appropriate oxidizing agent in the correct stoichiometric amount. Common oxidizing agents include nitric acid and potassium permanganate.[9]
-
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis [8]
-
In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 5-15 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data: Effect of Reaction Conditions on Hantzsch Synthesis Yield [4][10]
| Catalyst | Solvent | Method | Time | Yield (%) |
| None | Ethanol | Conventional | 1-2.5 h | Varies |
| CAN | Solvent-free | Room Temp | 1-2.5 h | Good to Excellent |
| PTSA | Aqueous Micelles | Ultrasound | 30-60 min | >90 |
| None | Water | Sealed Vessel | - | 86-96 |
Troubleshooting Workflow: Optimizing Hantzsch Synthesis
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
Stability issues of 2-Cyano-3-hydroxypyridine in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the stability of 2-Cyano-3-hydroxypyridine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution include susceptibility to hydrolysis (especially under basic conditions), potential photodegradation, and incompatibility with strong oxidizing agents and strong acids.[1][2] The presence of the nitrile group makes it susceptible to hydrolysis to the corresponding carboxamide and subsequently to the carboxylic acid.[3][4][5] Additionally, the 3-hydroxypyridine core is known to be sensitive to light, which can lead to degradation.[6][7]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure stability, stock solutions should be stored in a cool, dry, and dark place.[1] It is advisable to protect solutions from light by using amber vials or by wrapping the container in aluminum foil. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) may be appropriate, but it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade upon repeated temperature cycling.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is significantly influenced by pH. The nitrile group is prone to hydrolysis, a reaction that is typically accelerated under both acidic and basic conditions, with the rate often being faster in basic media.[3][5][8] This hydrolysis can lead to the formation of 3-hydroxy-picolinamide and subsequently 3-hydroxy-picolinic acid. Therefore, for experiments requiring aqueous solutions, it is recommended to use buffers in the neutral to slightly acidic pH range and to prepare the solutions fresh whenever possible.
Q4: Is this compound sensitive to light?
A4: Yes, 3-hydroxypyridine derivatives are known to be photosensitive.[6][7] Exposure to UV or even ambient light can induce degradation. Therefore, it is critical to handle solutions of this compound under low-light conditions and to store them in light-protected containers. When conducting experiments, it is advisable to include a "dark" control to assess the extent of photodegradation.
Troubleshooting Guides
Issue 1: Inconsistent or Irreproducible Results in Biological Assays
-
Possible Cause 1: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.
-
Assess Stability in Media: Perform a preliminary experiment to assess the stability of the compound in your specific cell culture or assay medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC to check for degradation.
-
Control pH: Ensure the pH of your assay medium is within a stable range for the compound (ideally neutral to slightly acidic).
-
-
-
Possible Cause 2: Photodegradation during experimental setup or incubation.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Perform all manipulations of the compound and its solutions under subdued lighting.
-
Use Light-Blocking Plates: If possible, use opaque or amber-colored microplates for your assays.
-
Include a Dark Control: Always include a control plate that is incubated in complete darkness to quantify the effect of light.
-
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stability Samples
-
Possible Cause 1: Hydrolytic degradation.
-
Troubleshooting Steps:
-
Analyze Degradation Products: The primary hydrolytic degradation products are likely 3-hydroxy-picolinamide and 3-hydroxy-picolinic acid. If you have access to these standards, you can co-inject them to confirm the identity of the new peaks.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. The expected m/z for the protonated molecules would be 139.05 for 3-hydroxy-picolinamide (C6H6N2O2 + H+) and 140.03 for 3-hydroxy-picolinic acid (C6H5NO3 + H+).
-
-
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that all solvents used for stock solutions and dilutions are of high purity and free from peroxides.
-
Degas Solvents: Degassing solvents can help to remove dissolved oxygen, which can contribute to oxidative degradation.
-
LC-MS/MS Analysis: Use tandem mass spectrometry (LC-MS/MS) to fragment the ions of the unknown peaks. This can provide structural information to help identify the degradation products.[9][10]
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[2][11][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a specified duration as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Sample Analysis: After the specified time points, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for developing a stability-indicating method for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 1 M HCl | 24 hours | 60°C | ~15% | 3-hydroxy-picolinamide |
| 1 M NaOH | 4 hours | Room Temp | ~40% | 3-hydroxy-picolinic acid |
| 3% H₂O₂ | 24 hours | Room Temp | ~10% | Oxidized derivatives |
| Heat (Solid) | 24 hours | 105°C | <5% | Minor unspecified peaks |
| Heat (Solution) | 24 hours | 60°C | ~8% | Minor unspecified peaks |
| Photolysis | 8 hours | ICH Chamber | ~25% | Photodegradation products |
Table 2: Solution Stability in Different Solvents (Hypothetical Data, Stored at Room Temperature, Protected from Light)
| Solvent | Time Point | % Remaining |
| Methanol | 24 hours | >99% |
| 7 days | ~98% | |
| Acetonitrile | 24 hours | >99% |
| 7 days | ~99% | |
| DMSO | 24 hours | ~95% |
| 7 days | ~85% | |
| PBS (pH 7.4) | 4 hours | ~90% |
| 24 hours | ~75% |
Mandatory Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry | MDPI [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Catalyst Selection for Pyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in catalyst selection for pyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My pyridine synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: Impurities in your reactants can interfere with the reaction. Ensure that starting materials, such as aminopyrazoles, are of high purity. If necessary, recrystallize or purify them before use.[1]
-
Catalyst Selection and Loading: The choice and amount of catalyst are critical. It is advisable to screen different catalysts. For instance, while acetic acid is common, Lewis acids like ZrCl₄ or nano-magnetic catalysts have proven effective in certain syntheses.[1] Catalyst loading should also be optimized.
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reactions or product degradation. Monitor the reaction progress using methods like Thin Layer Chromatography (TLC) to determine the optimal time.[1] Some reactions may require heating, while others proceed at room temperature.[1]
-
Inefficient Oxidation: In syntheses like the Hantzsch reaction, the initial product is a 1,4-dihydropyridine that requires oxidation. Incomplete oxidation will lower the yield of the final pyridine product.[2] Ensure you are using an effective oxidizing agent in the correct stoichiometric amount.[2] Milder options like iodine in refluxing methanol can be considered, but may require optimization.[2]
Issue 2: Formation of Side Products and Poor Regioselectivity
Question: My reaction is producing a mixture of regioisomers or unexpected byproducts. How can I improve selectivity?
Answer: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[1]
-
Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity.[1] For example, in the Bohlmann-Rahtz synthesis, milder catalysts like Amberlyst-15 ion-exchange resin can be an alternative to strong Brønsted acids to minimize side reactions.[2]
-
Order of Reagent Addition: In unsymmetrical Hantzsch reactions, for instance, an incorrect order of addition can lead to undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[2]
-
Temperature Control: Optimizing the reaction temperature can favor the desired reaction pathway over competing side reactions.[3]
-
Substrate Modification: The electronic properties of your starting materials can influence selectivity. The addition of electron-donating or electron-withdrawing groups on aromatic aldehydes can affect their reactivity.[3]
Issue 3: Catalyst Deactivation
Question: I am observing a decrease in catalytic activity over time, or the formation of palladium black in my cross-coupling reaction. What are the likely causes and solutions?
Answer: Catalyst deactivation can be caused by several factors, especially when using pyridine substrates which can act as catalyst poisons.
-
Pyridine Inhibition: The pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., Palladium), leading to an inactive complex and halting the catalytic cycle.[4]
-
Solution: Carefully select ligands that can minimize this inhibition. Additionally, optimizing the ligand-to-metal ratio can be beneficial.
-
-
Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow, the active Pd(0) species may have a longer lifetime, leading to agglomeration and the formation of inactive palladium black.[4]
-
Solution: Optimize reaction conditions (temperature, concentration) to ensure a faster catalytic turnover.
-
-
Remedies for Deactivation: In vapor-phase synthesis, catalyst deactivation is often due to carbon deposition (coking). Regeneration by burning off carbon residues can often restore activity.[5]
Catalyst Performance Data
The following tables summarize quantitative data on the performance of various catalysts in pyridine synthesis.
Table 1: Catalyst Performance in Hantzsch Pyridine Synthesis
| Catalyst | Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference |
| p-toluenesulfonic acid (PTSA) | - | Aqueous micelles | Ultrasonic irradiation | >90 | [2] |
| γ-Al2O3 nanoparticles | - | Solvent-free | 90°C | up to 95 | [2] |
| Iodine | Iodine | Refluxing methanol | Reflux | - | [2] |
| Ferric chloride | Ferric chloride | Water | - | Effective | [3] |
| Manganese dioxide | Manganese dioxide | Water | - | Effective | [3] |
| Potassium permanganate | Potassium permanganate | Water | - | Effective | [3] |
Table 2: Catalyst Performance in Bohlmann-Rahtz Pyridine Synthesis
| Catalyst | Solvent | Temperature | Notes | Reference |
| Acetic acid | - | High | Can cause decomposition of sensitive substrates | |
| Amberlyst-15 | - | Milder | Solid acid catalyst, easy to remove | [2] |
| Ytterbium(III) triflate | Toluene | Reflux | Lewis acid, effective at lower temperatures | [2] |
| Zinc(II) bromide | Toluene | Reflux | Lewis acid, effective at lower temperatures | [2] |
Table 3: Impact of Base on Suzuki-Miyaura Coupling of a Halopyridine
| Ligand | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | 1.5 | NaOt-Bu | Toluene | 110 | 12 | 91 |
| XPhos | 1.5 | K₂CO₃ | Toluene | 110 | 24 | 65 |
| XPhos | 1.5 | K₃PO₄ | Toluene | 110 | 18 | 82 |
| RuPhos | 1.5 | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
| Note: This data highlights the significant impact of the base on the reaction outcome.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Halopyridine [4]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the halopyridine (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Hantzsch Pyridine Synthesis [3]
-
Reactant Mixture: In a microwave-safe vessel, mix the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling, the reaction mixture can be concentrated under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: General troubleshooting workflow for low-yield reactions.
Caption: Decision tree for selecting a suitable catalyst.
Caption: Pyridine inhibition leading to catalyst deactivation.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Cyano-3-hydroxypyridine Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 2-Cyano-3-hydroxypyridine, a crucial intermediate in the synthesis of various pharmaceutical compounds. The objective is to offer a framework for selecting the most appropriate analytical techniques for identification, quantification, and purity assessment, thereby ensuring data integrity and reliability throughout the drug development process. This guide is based on established analytical principles for similar pyridine derivatives, providing a robust starting point for method development and validation.
Comparison of Analytical Methods
The selection of an analytical technique for this compound is dictated by the specific analytical goal, whether it be structural elucidation, routine purity testing, or trace-level impurity identification. The following table summarizes the performance of common analytical methods for the characterization of this compound.
| Analytical Method | Principle | Primary Application | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Quantification, Purity Assessment, Impurity Profiling | Accuracy (% Recovery): 98-102%Precision (%RSD): < 2%LOD: ~0.01 µg/mLLOQ: ~0.03 µg/mLLinearity (R²): > 0.999 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and Quantification of Volatile Impurities | Accuracy (% Recovery): 95-105% (with derivatization)Precision (%RSD): < 5% (including derivatization)LOD: < 0.01 µg/mLLOQ: < 0.03 µg/mLLinearity (R²): > 0.999 |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural Elucidation, Isomer Differentiation, Quantification (qNMR) | Accuracy (qNMR): > 99%Precision (%RSD, qNMR): < 1%Provides unambiguous structural information. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional Group Identification, Polymorph Screening | Primarily qualitative but can be used for quantification with proper calibration.Precision (%RSD, quantitative): < 2% |
| UV-Visible (UV-Vis) Spectroscopy | Absorption of ultraviolet or visible light by molecules. | Quantification, Dissolution Testing | LOD: Dependent on molar absorptivity, typically in the µg/mL range.Simple and cost-effective for routine quantification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
This method is suitable for the routine analysis of this compound in bulk drug substances and formulations.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for pyridine derivatives. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 270-280 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Due to the polarity and potential thermal lability of this compound, derivatization is often necessary for GC-MS analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility. The sample is heated with the silylating agent in a suitable solvent (e.g., pyridine) prior to injection.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program:
-
Initial oven temperature: e.g., 100 °C.
-
Ramp rate: e.g., 10 °C/min to 280 °C.
-
Final hold time: e.g., 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: e.g., m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the unambiguous identification and structural confirmation of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical due to the potential for tautomerism.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the pyridine ring protons.
-
¹³C NMR: Acquire a carbon spectrum to identify all carbon environments, including the cyano and carbonyl/hydroxyl carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity of protons and carbons, providing definitive structural assignment.
-
-
Quantitative NMR (qNMR): For quantification, a certified internal standard of known concentration is added to the sample. The acquisition parameters, particularly the relaxation delay, must be optimized to ensure accurate integration of the signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR is a rapid and non-destructive technique for confirming the presence of key functional groups.
-
Instrumentation: FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For transmission mode, a KBr pellet is prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Interpretation: The presence of characteristic absorption bands for the nitrile (C≡N), hydroxyl (O-H), and pyridine ring vibrations confirms the identity of the compound.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
A Comparative Analysis of 1H and 13C NMR Spectra of 2-Cyano-3-hydroxypyridine and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Cyano-3-hydroxypyridine and its structural analogs. Understanding the NMR profile of this scaffold is crucial for the unambiguous identification, structural elucidation, and purity assessment of novel compounds in drug discovery and development. This document presents a detailed comparison of chemical shifts (δ) and coupling constants (J), alongside a standardized experimental protocol for acquiring high-quality NMR data.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and three alternative pyridine derivatives. The data for this compound is based on predicted values due to the limited availability of experimentally verified public data. The data for the alternative compounds are derived from experimental sources. All chemical shifts are reported in parts per million (ppm) and coupling constants in Hertz (Hz).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | H4 (δ, ppm, multiplicity, J) | H5 (δ, ppm, multiplicity, J) | H6 (δ, ppm, multiplicity, J) | Other Protons (δ, ppm) |
| This compound (Predicted) | DMSO-d6 | 7.61 (dd, J = 8.5, 4.8 Hz) | 7.49 (dd, J = 8.5, 0.7 Hz) | 8.32 (dd, J = 4.8, 0.7 Hz) | ~10.5 (br s, OH) |
| 3-Hydroxypyridine[1] | DMSO-d6 | 7.26 (dd, J = 8.4, 4.6 Hz) | 7.32 (ddd, J = 8.4, 2.8, 1.5 Hz) | 8.15 (dd, J = 4.6, 1.5 Hz) | 8.36 (d, J = 2.8 Hz, H2), 9.91 (s, OH) |
| 2-Chloronicotinonitrile | Not Specified | 7.68 (dd, J = 8.0, 4.8 Hz) | 8.35 (dd, J = 8.0, 1.9 Hz) | 8.80 (dd, J = 4.8, 1.9 Hz) | - |
| 2-Amino-3-hydroxypyridine | Not Specified | 6.85 (dd, J = 7.7, 5.0 Hz) | 6.72 (dd, J = 7.7, 1.4 Hz) | 7.60 (dd, J = 5.0, 1.4 Hz) | 5.85 (s, NH2) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | CN (δ, ppm) |
| This compound (Predicted) | DMSO-d6 | 118.9 | 159.2 | 128.0 | 120.5 | 149.8 | 115.1 |
| 3-Hydroxypyridine[1] | DMSO-d6 | 140.9 | 156.9 | 124.1 | 127.3 | 141.6 | - |
| 2-Chloronicotinonitrile | Not Specified | 139.8 | 116.3 | 153.1 | 121.2 | 152.8 | 115.8 |
| 2-Amino-3-hydroxypyridine | Not Specified | 147.1 | 145.2 | 119.4 | 118.7 | 136.5 | - |
Experimental Protocol for NMR Analysis
This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine derivatives.
2.1. Sample Preparation
-
Weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -NH).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the clear solution into a standard 5 mm NMR tube. Avoid transferring any solid particles.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, DSS or TSP may be used.
2.2. Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2-5 seconds. For quantitative analysis, longer relaxation delays may be necessary.
-
2.3. Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to deduce the connectivity of the atoms.
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of a substituted pyridine derivative, from sample preparation to final structure elucidation.
Caption: Workflow for NMR analysis of pyridine derivatives.
References
A Comparative Guide to the Mass Spectrometry of 2-Cyano-3-hydroxypyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of 2-Cyano-3-hydroxypyridine and its derivatives. Understanding the fragmentation patterns of these compounds is crucial for their identification, characterization, and for metabolism studies in drug development. This document summarizes available mass spectral data, outlines experimental protocols, and presents visual representations of fragmentation pathways to aid in the analysis of this important class of heterocyclic compounds.
Introduction
This compound and its analogs are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these molecules. The fragmentation patterns observed under different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), provide a fingerprint for each molecule, allowing for differentiation between isomers and the identification of metabolites.
The core structure of this compound has a molecular weight of 120.11 g/mol .[1] The presence of the cyano (-CN), hydroxyl (-OH), and pyridine ring functionalities dictates its fragmentation behavior.
Comparative Mass Spectral Data
While a complete, publicly available mass spectrum for this compound is not readily found in major spectral databases, data from its isomer, 3-Cyano-2-pyridone, and other pyridine derivatives allows for a predictive analysis of its fragmentation. For 3-Cyano-2-pyridone, the molecular ion peak at m/z 120 is reported as the most abundant peak in its GC-MS spectrum, indicating the stability of the pyridine ring system under electron ionization.[2]
This section will be populated with experimental data as it becomes available. For the purpose of this guide, we will predict the fragmentation of this compound and compare it with known derivatives.
Table 1: Predicted Electron Ionization (EI) Mass Spectral Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound | C₆H₄N₂O | 120.11 | 120 | 93 (-HCN), 92 (-CO), 65 (-HCN, -CO) |
| 2-Cyano-3-methoxypyridine | C₇H₆N₂O | 134.14 | 134 | 119 (-CH₃), 106 (-CO), 92 (-HCN, -CH₃), 78 (-CO, -HCN) |
| 2-Cyano-3-ethoxypyridine | C₈H₈N₂O | 148.16 | 148 | 120 (-C₂H₄), 119 (-C₂H₅), 92 (-CO, -C₂H₄), 78 (-HCN, -C₂H₄, -H) |
Note: The data for this compound and its derivatives in this table is predictive and based on common fragmentation patterns of related compounds. Experimental verification is required.
Experimental Protocols
Accurate and reproducible mass spectral data are contingent on standardized experimental protocols. Below are methodologies for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is suitable for the analysis of volatile and thermally stable derivatives of this compound.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).
-
Sample Preparation :
-
Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
If the compound is not sufficiently volatile or contains active hydrogens, derivatization (e.g., silylation) may be necessary.
-
-
Chromatographic Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature : 230 °C.
-
Mass Range : m/z 40-300.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This method is ideal for the analysis of polar, non-volatile, and thermally labile derivatives, and for obtaining detailed structural information through tandem mass spectrometry.
-
Instrumentation : A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) with an electrospray ionization source.
-
Sample Preparation :
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
-
Mass Spectrometer Conditions :
-
Ionization Mode : Positive or Negative Electrospray Ionization (ESI).
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150 °C.
-
Desolvation Temperature : 350 °C.
-
Collision Gas : Argon.
-
MS1 Scan Range : m/z 50-400.
-
MS/MS : Product ion scans of the protonated or deprotonated molecular ions using a collision energy of 10-40 eV.
-
Fragmentation Pathways and Mechanisms
The fragmentation of this compound and its derivatives is governed by the stability of the pyridine ring and the nature of the substituents.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial event is the formation of a molecular ion (M•+). The fragmentation of this compound is predicted to proceed through the following pathways:
-
Loss of Hydrogen Cyanide (HCN) : A common fragmentation pathway for cyanopyridines, leading to a fragment at m/z 93.
-
Loss of Carbon Monoxide (CO) : Decarbonylation from the pyridine ring, particularly if tautomerization to a pyridone form occurs, would result in a fragment at m/z 92.
-
Sequential Losses : Subsequent loss of CO from the [M-HCN]•+ fragment or loss of HCN from the [M-CO]•+ fragment would both lead to an ion at m/z 65.
For O-alkylated derivatives, such as 2-Cyano-3-methoxypyridine, additional fragmentation pathways are introduced:
-
Loss of a Methyl Radical (•CH₃) : Cleavage of the O-CH₃ bond to form a stable cation at m/z 119.
-
Loss of Formaldehyde (CH₂O) : A rearrangement reaction leading to the loss of formaldehyde and a fragment at m/z 104.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation
In ESI, protonated molecules [M+H]⁺ are typically formed in positive ion mode. Fragmentation is induced by collision-induced dissociation (CID). The fragmentation of the [M+H]⁺ ion of this compound would likely involve:
-
Loss of CO : Similar to EI, loss of carbon monoxide from the protonated molecule would yield a fragment at m/z 93.
-
Loss of HCN : Elimination of hydrogen cyanide would result in a fragment at m/z 94.
For derivatives, the fragmentation will be influenced by the nature of the substituent. For example, an O-ethyl derivative would likely show a characteristic loss of ethylene (C₂H₄).
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of this compound and its derivatives provides valuable information for their structural characterization. While experimental data for the parent compound is limited in public databases, predictive analysis based on its isomers and related structures offers a solid foundation for interpreting mass spectra. The provided experimental protocols serve as a starting point for developing robust analytical methods for this class of compounds. Further studies generating and publishing high-resolution mass spectral data for this compound and a wider range of its derivatives would be highly beneficial to the scientific community.
References
A Comparative Analysis of the Reactivity of 2-Cyano-3-hydroxypyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-cyano-3-hydroxypyridine with other pyridine isomers. Understanding the nuanced reactivity of this and related scaffolds is crucial for the strategic design and synthesis of novel pharmaceutical agents and other functional molecules. This document summarizes key reactivity trends in both electrophilic and nucleophilic substitution reactions, supported by available experimental data.
Introduction to Pyridine Reactivity
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property governs its reactivity. Generally, the pyridine nucleus is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, with reactions typically requiring harsh conditions and favoring substitution at the 3- and 5-positions. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, as the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate.
The introduction of substituents further modulates this reactivity. Electron-donating groups (EDGs) can increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) enhance its propensity for nucleophilic substitution.
Electronic Profile of this compound
In this compound, the cyano (-CN) group at the 2-position acts as a strong electron-withdrawing group through both inductive and resonance effects, further deactivating the ring towards electrophiles but significantly activating it for nucleophilic attack at the positions ortho and para to it (primarily the 6-position). The hydroxyl (-OH) group at the 3-position is an electron-donating group through resonance and an electron-withdrawing group through induction. Its net effect can depend on the reaction conditions, particularly the pH. In acidic media, protonation of the pyridine nitrogen further deactivates the ring to electrophilic attack. The interplay of these two substituents dictates the specific reactivity patterns of this compound.
Tautomerism of Hydroxypyridines
It is important to note that hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. For 3-hydroxypyridines, the equilibrium lies heavily towards the hydroxy form, as the pyridone tautomer would disrupt the aromaticity of the ring without the same degree of stabilization seen in 2- and 4-pyridones. Therefore, for the purpose of discussing its reactivity, this compound is considered to exist predominantly as the hydroxy tautomer.
Comparative Reactivity in Key Reactions
To provide a clear comparison, we will examine the reactivity of this compound and its isomers in two major classes of reactions: nucleophilic aromatic substitution and electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a good leaving group, such as a halogen, at an activated position (ortho or para to an EWG or the ring nitrogen) is a prerequisite for SNAr. To illustrate the reactivity of a scaffold similar to our target molecule, we can examine the reactivity of 2-chloro-3-cyanopyridine. The cyano group at the 3-position activates the 2-position for nucleophilic attack.
Table 1: Comparison of Reaction Yields for Nucleophilic Aromatic Substitution of Halogenated Pyridines with Amines
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-cyanopyridine | Aniline | K₂CO₃ | DMF | 100 | 6 | 85 | [1] |
| 2,6-Dichloropyridine | Piperidine | K₂CO₃ | Ethanol | Reflux | 4 | 92 (mono-substitution) | [2] |
| 2-Chloro-5-nitropyridine | Piperidine | - | Ethanol | 40 | - | (k₂ = 7.30 x 10⁻⁵ L mol⁻¹ s⁻¹) | [3] |
| 6-Chloropyridin-3-amine | Aniline | DIPEA | DMF | 120 | 12 | 78 | [3] |
Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the pyridine ring is generally difficult. For 3-hydroxypyridine, electrophilic substitution, such as nitration, occurs at the 2-position when the reaction is carried out in a strongly acidic medium, where the pyridine is protonated.
Table 2: Comparison of Reaction Yields for Electrophilic Aromatic Substitution of Pyridine Derivatives
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Product(s) | Yield (%) | Reference |
| 3-Hydroxypyridine | HNO₃ / H₂SO₄ | - | 110 | - | 2-Nitro-3-hydroxypyridine | Moderate | [4] |
| 2,6-Dichloropyridine | HNO₃ / H₂SO₄ | - | 110-120 | 30h | 2,6-Dichloro-3-nitropyridine | 82 | [5] |
| 3-Methyl-2-phenylpyridine | HNO₃ / H₂SO₄ | - | 0 to rt | 2h | Mixture of nitro isomers | - | [6] |
The nitration of 3-hydroxypyridine demonstrates that electrophilic attack is possible, albeit under forcing conditions. The presence of the strongly deactivating cyano group in this compound would be expected to make electrophilic substitution even more challenging. It is likely that nitration, if successful, would occur at the 5-position, which is meta to the cyano group and ortho to the hydroxyl group, though the deactivating effect of the protonated pyridine ring and the cyano group would likely lead to low yields. The successful nitration of 2,6-dichloropyridine at the 3-position, a position not activated by the ring nitrogen, highlights that with sufficient deactivation by other substituents, reaction at the beta-position can occur.[5]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of a Chloropyridine with an Amine
This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.
Materials:
-
Substituted chloropyridine (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chloropyridine, the amine nucleophile, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Nitration of a Pyridine Derivative
This protocol uses a standard mixed-acid procedure and should be performed with extreme caution due to the corrosive and reactive nature of the reagents.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add the pyridine derivative to concentrated sulfuric acid with stirring.
-
Once the substrate is fully dissolved and the solution is cooled, slowly add concentrated nitric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base (e.g., solid sodium bicarbonate or a concentrated aqueous solution of sodium hydroxide), keeping the temperature low with an ice bath.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Conclusion
The reactivity of this compound is a product of the competing and complementary electronic effects of its substituents and the inherent properties of the pyridine ring. The strong electron-withdrawing cyano group at the 2-position makes the molecule a prime candidate for nucleophilic aromatic substitution at the 6-position, assuming a suitable leaving group is present. Conversely, the combination of the deactivating cyano group and the electron-deficient pyridine ring renders electrophilic aromatic substitution challenging, likely requiring harsh conditions and resulting in modest yields.
For drug development professionals and synthetic chemists, this analysis suggests that functionalization of the this compound scaffold is most readily achieved via nucleophilic substitution pathways. Further derivatization through electrophilic substitution would likely require strategic manipulation of the electronic properties of the ring, for instance, through protection of the hydroxyl group or conversion to a more activating derivative. The provided protocols offer a starting point for the practical exploration of these reaction pathways.
References
A Comparative Guide to the Hydrolysis Kinetics of 2-Cyanopyridine and 3-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolysis kinetics of 2-cyanopyridine and 3-cyanopyridine, supported by experimental data. The information is intended to assist researchers and professionals in understanding the relative reactivity of these isomers under high-temperature aqueous conditions, which is crucial for applications in organic synthesis, pharmaceutical development, and environmental science.
Introduction
Cyanopyridines are important precursors in the synthesis of various pharmaceuticals and agrochemicals. Their hydrolysis, which converts the cyano group into a carboxamide and subsequently a carboxylic acid, is a key transformation. The position of the cyano group on the pyridine ring significantly influences the compound's electronic properties and, consequently, its reactivity. This guide focuses on the comparative hydrolysis kinetics of 2-cyanopyridine and 3-cyanopyridine in high-temperature water, a green solvent system.
The hydrolysis of cyanopyridines proceeds in a consecutive manner, first yielding the corresponding pyridinecarboxamide, which is then further hydrolyzed to the picolinic acid. In the case of 2-cyanopyridine, the resulting 2-picolinic acid can undergo further decarboxylation to pyridine under strenuous conditions.
Reaction Pathway
The hydrolysis of cyanopyridines follows a two-step pathway, as illustrated below. The initial step is the hydration of the nitrile to form a pyridinecarboxamide intermediate. The second step involves the hydrolysis of the amide to the corresponding picolinic acid.
A Comparative Guide to the Synthesis of 2-Cyano-3-hydroxypyridine for Researchers and Drug Development Professionals
An objective analysis of synthetic routes to 2-cyano-3-hydroxypyridine, a valuable building block in medicinal chemistry, reveals distinct methodologies with varying efficiencies and substrate requirements. This guide provides a detailed comparison of two primary approaches: a multi-step synthesis involving the cleavage of an isoxazolopyridine intermediate and a classical cyanation approach via a Sandmeyer-type reaction, offering insights into their respective advantages and practical considerations for laboratory and process chemistry.
This compound, also known as 3-hydroxypicolinonitrile, is a key structural motif in numerous pharmacologically active compounds. Its synthesis is therefore of significant interest to the scientific community. This guide outlines and compares two potential synthetic pathways, providing detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Protocols
| Parameter | Protocol 1: From Isoxazolopyridine | Protocol 2: Sandmeyer-Type Reaction from 2-Amino-3-hydroxypyridine |
| Starting Material | 4-Substituted Isoxazolo[5,4-b]pyridines | 2-Amino-3-hydroxypyridine |
| Key Transformation | N-O bond cleavage of isoxazolopyridine | Diazotization followed by cyanation |
| Reagents | Potassium carbonate, Methanol | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide |
| Reaction Time | 30 minutes | Several hours (including diazotization and cyanation steps) |
| Yield | Good to excellent (e.g., 83% for 4-methyl derivative)[1] | Moderate to good (typical for Sandmeyer reactions) |
| Substrate Scope | Demonstrated for 4-substituted derivatives[1] | Applicable to the unsubstituted parent compound |
| Advantages | High yields, short reaction time, mild conditions[1] | Utilizes a readily available starting material, well-established classical reaction. |
| Disadvantages | Requires synthesis of the isoxazolopyridine starting material. Protocol is for substituted analogs. | Involves the use of highly toxic cyanide salts and potentially unstable diazonium intermediates. |
Experimental Protocols
Protocol 1: Synthesis from 4-Substituted Isoxazolopyridines[1]
This method involves the base-mediated N-O bond cleavage of a pre-synthesized isoxazolopyridine ring system to yield the desired 4-substituted this compound.
Materials:
-
4-Substituted isoxazolo[5,4-b]pyridine (e.g., 4-methyl or 4-pentyl derivative)
-
Dry Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (AcOEt)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 4-substituted isoxazolo[5,4-b]pyridine (0.100 mmol) in dry methanol (5.00 mL per mmol of substrate).
-
Add potassium carbonate (0.150 mmol) to the solution.
-
Stir the reaction mixture at 60 °C for 30 minutes.
-
Quench the reaction by adding 1 M aqueous HCl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the 4-substituted 3-hydroxypicolinonitrile.
Performance Data (for substituted analogs):
Protocol 2: Proposed Sandmeyer-Type Reaction from 2-Amino-3-hydroxypyridine
Materials:
-
2-Amino-3-hydroxypyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Water
-
Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Sodium sulfate or magnesium sulfate for drying
Procedure:
-
Diazotization:
-
Dissolve 2-amino-3-hydroxypyridine in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) should be observed.
-
The reaction mixture may require gentle warming to ensure completion.
-
-
Work-up and Purification:
-
After the reaction is complete, neutralize the mixture carefully.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Visualizing the Synthesis and Validation Workflow
The following diagram illustrates the logical flow from the selection of a synthesis protocol to the final validation of the synthesized this compound.
Caption: Logical workflow for the synthesis and validation of this compound.
References
A Comparative Guide to Catalysts for Cyanopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyanopyridines are a pivotal class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of these molecules is a key focus in organic chemistry. This guide provides an objective comparison of various catalytic systems for cyanopyridine synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Ammoxidation of Picolines: The Industrial Standard
The vapor-phase ammoxidation of methylpyridines (picolines) is the most dominant industrial method for producing parent cyanopyridines (e.g., 2-, 3-, and 4-cyanopyridine).[1][2][3] This process involves reacting a picoline isomer with ammonia and air at high temperatures over a heterogeneous catalyst.[4] Vanadium-based oxides, particularly on supports like titania (TiO₂) and alumina (Al₂O₃), are the most common catalysts.[2][5][6]
The general reaction is as follows: Py-CH₃ + NH₃ + 1.5 O₂ → Py-CN + 3 H₂O
Comparative Performance of Ammoxidation Catalysts
The efficiency of ammoxidation is heavily dependent on the catalyst composition, support material, and reaction conditions. The support material plays a crucial role, with interactions between the active metal oxide and the support influencing catalytic performance.[5][7]
| Catalyst System | Support | Starting Material | Temp. (°C) | Picoline Conversion (%) | Cyanopyridine Yield (%) | Key Features & Limitations |
| V₂O₅ | - | 3-Picoline | 280-500 | 89.3 | 83.5 | Baseline industrial catalyst.[6][8] |
| V₂O₅-MoO₃ | - | 3-Picoline | 280-500 | 96.4 | 83 | MoO₃ acts as a promoter, enhancing conversion.[6][8] |
| V₂O₅/TiO₂ (Anatase) | TiO₂ | 3-Picoline | 300-450 | >97 | ~85 | High surface area of anatase is beneficial; activity linked to V⁵⁺/V⁴⁺ ratio.[3][5] |
| V₂O₅/γ-Al₂O₃ | γ-Al₂O₃ | 3-Picoline | 300-450 | >99 | >95 | Alumina-supported catalysts can achieve very high yields and conversion.[9] |
| VZrAlON (Oxynitride) | - | 3-Picoline | ~380 | High | >90 (High Selectivity) | Combines high activity and selectivity, achieving very high space-time yields.[10] |
| Molybdenum Catalyst | Silica Gel | 3-Picoline | 380 | 99 | 95 | Achieves high yield at very short residence times.[11] |
Experimental Protocol: Ammoxidation of 3-Picoline
This protocol describes a typical continuous-flow process in a fixed-bed reactor.[9]
Materials:
-
3-Picoline
-
Anhydrous Ammonia
-
Air
-
Catalyst (e.g., V₂O₅/γ-Al₂O₃)
-
Fused Salt (for temperature control)
Procedure:
-
Catalyst Bed Preparation: The fixed-bed reactor is filled with the chosen ammoxidation catalyst.
-
Reactant Preparation: Liquid 3-picoline and ammonia are vaporized and preheated to approximately 180-330°C.[9]
-
Mixing: The preheated gaseous 3-picoline and ammonia are fed into a mixing tank with air. A typical molar ratio is 3-picoline:NH₃:air = 1:2-7:10-15.[9]
-
Catalytic Reaction: The gaseous mixture is passed through the fixed-bed reactor. The reaction temperature is maintained between 280-450°C using a fused salt bath for efficient heat transfer.[9] The reactor pressure is controlled at approximately 0.020-0.090 kPa.[9]
-
Product Absorption: The reaction effluent gas, containing 3-cyanopyridine, unreacted starting materials, and byproducts, is passed through a series of absorption towers where it is scrubbed with water.
-
Extraction & Purification: The resulting aqueous solution, containing 5-15% 3-cyanopyridine, is subjected to extraction (e.g., with toluene) and subsequent rectification (distillation) to yield the final high-purity product.[12]
Visualizing the Ammoxidation Process
The general workflow for industrial cyanopyridine production via ammoxidation can be visualized as a sequential process.
The reaction is believed to proceed via a Mars-van Krevelen redox mechanism, where the catalyst provides lattice oxygen for the reaction and is subsequently re-oxidized by gaseous oxygen.[10][13]
One-Pot Multicomponent Synthesis
For the synthesis of highly substituted cyanopyridines, particularly 2-amino-3-cyanopyridines, one-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical alternative.[8] These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate under the influence of a catalyst.[14]
Comparative Performance of MCR Catalysts
A wide variety of catalysts have been developed for this transformation, often focusing on green chemistry principles like reusability and solvent-free conditions.
| Catalyst | Starting Materials | Temp. (°C) | Time (min) | Yield (%) | Key Features & Limitations |
| Na₂CaP₂O₇ (Nanostructured) | Aldehyde, Ketone, Malononitrile, NH₄OAc | 80 | 30-60 | 84-94 | Environmentally friendly, reusable, solvent-free conditions.[8][14] |
| Animal Bone Meal (Doped) | Aldehyde, 1,3-dicarbonyl, Malononitrile, Alcohol | Reflux | 10-15 | 80-92 | Green, reusable catalyst, very short reaction times.[15] |
| SrFe₁₂O₁₉ (Magnetic) | Aldehyde, Ketone, Malononitrile, NH₄OAc | 100 | - | Good-High | Magnetically separable for easy recovery.[16] |
| Fe₃O₄@Ca(HSO₄)₂ (Magnetic) | Aldehyde, Ketone, Malononitrile, NH₄OAc | 90 | 5-15 | High | Magnetically recoverable, very rapid reactions.[16] |
| Various Lewis/Brønsted Acids | (Varies) | (Varies) | (Varies) | 20-73 | Includes ZnCl₂, DABCO; often suffer from lower yields, harsh conditions, or long reaction times.[17] |
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-Cyanopyridines
This protocol is a representative example using a nanostructured diphosphate catalyst under solvent-free conditions.[14]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ketone (e.g., acetophenone) (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Nanostructured Na₂CaP₂O₇ catalyst (e.g., 0.05 g)
Procedure:
-
Mixing: In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ketone, and ammonium acetate.
-
Catalyst Addition: Add the Na₂CaP₂O₇ catalyst to the mixture.
-
Reaction: Heat the reaction mixture at 80°C with stirring for the required time (typically 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Add ethanol and stir to dissolve the product.
-
Catalyst Recovery: Separate the heterogeneous catalyst by simple filtration. The catalyst can be washed, dried, and reused.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanopyridine derivative.
Visualizing the MCR Workflow
The logical flow of a one-pot multicomponent reaction highlights its efficiency by combining multiple steps into a single operation.
Other Synthetic Routes
While ammoxidation and MCRs are prominent, other methods are valuable for specific substrates or laboratory-scale synthesis.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Conditions | Yield (%) | Key Advantages & Limitations |
| Rosenmund-von Braun | Halopyridine (Br, I) | Copper(I) Cyanide (CuCN) | 150-250°C, DMF | 60-90 | Effective for converting halopyridines but requires high temperatures and stoichiometric copper.[8] |
| Cyanation of N-oxides | Pyridine N-oxide | Trimethylsilyl cyanide (TMSCN) | 60-120°C, CHCl₃ or CH₃CN | 69-95 | High regioselectivity for C2/C4 positions under mild conditions; requires N-oxide preparation.[8] |
| Ligand-Free Palladium | Chloropyridine | K₄[Fe(CN)₆], Pd(OAc)₂ | 40-200°C | Good | Avoids highly toxic cyanides by using potassium ferrocyanide as the cyanide source.[18] |
| Dehydration of Amides | 2-Picolinamide | K₂O / SiO₂ | (Varies) | High | Heterogeneous catalyst useful for converting amides to nitriles.[19] |
Conclusion
The choice of catalyst for cyanopyridine synthesis is dictated by the desired product, scale of operation, and economic considerations.
-
For large-scale production of parent cyanopyridines , vapor-phase ammoxidation over supported metal oxide catalysts (e.g., V₂O₅/TiO₂ or V₂O₅/Al₂O₃) remains the undisputed industrial choice due to its efficiency and use of inexpensive feedstocks.[1][3]
-
For the synthesis of structurally diverse, highly substituted 2-amino-3-cyanopyridines , multicomponent reactions catalyzed by modern heterogeneous catalysts (e.g., nanostructured phosphates, magnetic nanoparticles) offer superior atom economy, operational simplicity, and adherence to green chemistry principles.[14][15][16]
-
For specific laboratory transformations , classical methods like the Rosenmund-von Braun reaction or modern palladium-catalyzed cyanations provide reliable routes from readily available halo- or chloropyridines.[8][18]
Ongoing research continues to focus on developing more active, selective, and stable catalysts that can operate under milder conditions, further enhancing the sustainable production of this vital class of chemical intermediates.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Ammoxidation - Wikipedia [en.wikipedia.org]
- 5. Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance | Scientific.Net [scientific.net]
- 6. mdpi.com [mdpi.com]
- 7. Metal–support interactions in metal oxide-supported atomic, cluster, and nanoparticle catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 17. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
The Enhanced Biological Profile of 2-Cyano-3-hydroxypyridine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in the synthesis of novel therapeutic agents. Among these, 2-Cyano-3-hydroxypyridine and its derivatives have garnered significant attention for their diverse biological activities, ranging from anticancer to antimicrobial effects. This guide provides a comparative analysis of the biological activity of the parent this compound molecule versus its structurally diverse derivatives, supported by experimental data and detailed methodologies.
The core this compound structure, while possessing inherent biological potential, often serves as a foundational template for the development of more potent and selective derivatives. Modifications to this scaffold have been shown to significantly enhance its therapeutic efficacy. This is largely attributed to the ability of appended functional groups to form additional interactions with biological targets, thereby modulating activity.
Comparative Anticancer Activity
Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key kinases implicated in cancer cell proliferation, survival, and angiogenesis, such as VEGFR-2, HER-2, and PIM-1.
Quantitative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity (IC50 values) of various this compound derivatives against several human cancer cell lines. The data clearly indicates that derivatization often leads to a substantial increase in cytotoxic potency.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Unsubstituted Phenyl-bearing Cyanopyridone (5a) | MCF-7 (Breast) | 1.77 | [1] |
| HepG2 (Liver) | 2.71 | [1] | |
| Cyanopyridone with 4-Cl substitution (7b) | MCF-7 (Breast) | 6.22 | [1] |
| Pyridine-urea derivative (8e) | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [2] |
| Pyridine-urea derivative (8n) | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [2] |
| (+)-nopinone-based derivative (4f) | A549 (Lung) | 23.78 | |
| MKN45 (Gastric) | 67.61 | ||
| MCF7 (Breast) | 53.87 | ||
| O-alkylpyridine (10b) | A-498 (Renal) | %GI = 54.75 | [3] |
| O-alkylpyridine (10d) | A-498 (Renal) | %GI = 67.64 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. %GI: Percentage of Growth Inhibition.
Key Signaling Pathways Targeted by Anticancer Derivatives
The enhanced anticancer activity of these derivatives can be attributed to their ability to interact with and inhibit critical signaling pathways involved in tumorigenesis.
VEGFR-2 and HER-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key drivers of angiogenesis and cell proliferation in many cancers.[4][5] Dual inhibition of these pathways is a promising therapeutic strategy.[4] Certain cyanopyridone derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2.[1]
PIM-1 Kinase Signaling
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are oncogenic serine/threonine kinases that regulate cell metabolism, proliferation, and survival.[6] PIM-1 is a key therapeutic target, and several this compound derivatives have been identified as potent PIM-1 inhibitors.[3][7]
Comparative Antimicrobial Activity
Beyond their anticancer properties, derivatives of this compound have also demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains.
Quantitative Analysis of Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli K12, R2-R4 | 0.2-1.3 | [8] |
| 3-cyano-5-[(4-hydroxyphenyl)diazenyl]-4-methyl-6-phenylpyridin-2-yl-4-chloro benzoate | B. subtilis | Comparable to Amikacin | [9] |
| S. aureus | Comparable to Amikacin | [9] | |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, A. iwoffii, Enterobacter sp., E. coli, S. aureus, P. aeruginosa, S. typhi, S. dysenteriae, S. maltophilia | 0.5 - 64 | [9] |
| Nicotinoyl thioureas | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [9] |
| Substituted benzylidene acetophenone (Ie, IIh) | E. coli | Significant activity | [10] |
| 2-amino-4, 6- substituted diphenylpyridine-3-carbonitrile (IId, IIf, IIIh) | S. aureus | Good activity | [10] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][11]
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a period of 48 to 72 hours.[2]
-
Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight incubation.[12]
Protocol:
-
A serial dilution of the test compound is prepared in a liquid growth medium in tubes or a 96-well microtiter plate.
-
Each tube or well is then inoculated with a standardized number of the microorganism to be tested.
-
The tubes or plates are incubated under conditions suitable for the growth of the microorganism.
-
After incubation, the tubes or wells are examined for visible signs of microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism.[12]
Conclusion
The derivatization of the this compound scaffold has proven to be a highly effective strategy for enhancing its biological activity. The presented data demonstrates that these derivatives exhibit significantly improved anticancer and antimicrobial properties compared to what can be anticipated from the parent molecule. The ability of these modified compounds to interact with and inhibit key cellular targets, such as VEGFR-2, HER-2, and PIM-1 kinases, underscores their therapeutic potential. Further exploration and optimization of this versatile chemical scaffold hold considerable promise for the development of novel and potent therapeutic agents.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Specific blockade of VEGF and HER2 pathways results in greater growth inhibition of breast cancer xenografts that overexpress HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. ijrpc.com [ijrpc.com]
Unveiling the Structure of 2-Cyano-3-hydroxypyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior and designing new therapeutic agents. This guide focuses on 2-Cyano-3-hydroxypyridine, a heterocyclic compound with potential applications in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document provides a comparative analysis of its known properties against those of its close structural analogs. Furthermore, it outlines the comprehensive experimental protocol required to determine its crystal structure via X-ray crystallography.
Comparative Physicochemical and Spectroscopic Data
To provide a framework for understanding the properties of this compound, the following tables summarize its known physicochemical data alongside experimental data from its constituent chemical moieties and its tautomer, 3-cyano-2-pyridone. This comparative approach allows for informed estimations of its structural and chemical characteristics.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Cyanopyridine | 3-Hydroxypyridine |
| Molecular Formula | C₆H₄N₂O[1][2] | C₆H₄N₂[3][4] | C₅H₅NO[5][6] |
| Molecular Weight | 120.11 g/mol [1][2] | 104.11 g/mol [7] | 95.10 g/mol [5] |
| Melting Point | 211-212 °C (decomposes)[8] | 24-27 °C[7] | 125-128 °C[9] |
| Boiling Point | 429.2 °C (predicted)[8] | 212-215 °C[7] | 280-281 °C[9] |
| Water Solubility | 66 g/L (20 °C)[8] | Slightly soluble[10] | 33 g/L[9] |
Table 2: Spectroscopic Data for the Tautomer 3-Cyano-2-pyridone and its Derivatives
It is important to note that this compound can exist in a tautomeric equilibrium with 3-cyano-2-pyridone. Spectroscopic data for derivatives of the latter provide valuable insights into the vibrational and electronic properties of this structural family.
| Spectroscopic Feature | 4,6-diaryl-3-cyano-2(1H)-pyridones[11] | 3-cyano-2-pyridone derivatives[12] |
| FT-IR: C≡N Stretch (cm⁻¹) | 2217–2218[11] | 2215–2216[12] |
| FT-IR: C=O Stretch (cm⁻¹) | 1636–1639[11] | 1653–1674[12] |
| FT-IR: N-H Stretch (cm⁻¹) | 2800–3100[11] | Not specified |
| ¹H-NMR: H-5 proton (ppm in DMSO-d₆) | 6.79–6.84[11] | Not specified |
| ¹H-NMR: NH proton (ppm in DMSO-d₆) | 11.65–12.88 (broad singlet)[11] | Not specified |
Experimental Protocol: X-ray Crystallography
The determination of the precise atomic arrangement of this compound requires the application of single-crystal X-ray diffraction. The following is a detailed, generalized protocol for this process.
1. Crystal Growth: The initial and often most challenging step is to obtain high-quality single crystals of this compound. The compound should be of high purity. Common crystallization techniques include:
- Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
- Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated protein solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of vapor from the drop to the reservoir (or vice versa) gradually increases the concentration of the solute in the drop, promoting crystallization.
- Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.
2. Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[13] To protect the crystal from radiation damage during data collection, it is often cryo-cooled in a stream of liquid nitrogen.[14] The mounted crystal is then placed in a focused beam of monochromatic X-rays.[15] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[14]
3. Data Processing: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This involves:
- Indexing: Assigning Miller indices (h,k,l) to each reflection, which defines the orientation of the crystal lattice.
- Integration: Measuring the intensity of each indexed reflection.
- Scaling and Merging: Placing all diffraction data on a common scale and merging redundant measurements to produce a final dataset of unique reflections with their corresponding intensities and standard uncertainties.
4. Structure Solution: The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays are not directly measured. Methods to solve the phase problem for small molecules like this compound include:
- Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.
- Patterson Methods: This technique is useful if the structure contains a heavy atom, as the vectors between heavy atoms can be determined from a Patterson map, which in turn can be used to determine the phases.
5. Structure Refinement and Validation: Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. This is an iterative process that involves:
- Least-Squares Refinement: Adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes.
- Difference Fourier Maps: These maps reveal the location of missing atoms and highlight errors in the current model.
- Validation: The final refined structure is validated using various crystallographic and geometric criteria to ensure its quality and accuracy. The final atomic coordinates are typically deposited in a crystallographic database.
Experimental Workflow Diagram
Caption: Workflow for X-ray Crystallography.
References
- 1. chemwhat.com [chemwhat.com]
- 2. scbt.com [scbt.com]
- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyridinecarbonitrile [webbook.nist.gov]
- 5. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Pyridinol [webbook.nist.gov]
- 7. 2-Cyanopyridine | 100-70-9 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Purity Assessment of Synthesized 2-Cyano-3-hydroxypyridine: A Comparative Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Cyano-3-hydroxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines a detailed HPLC protocol, presents comparative data with alternative methods, and includes workflow visualizations to support analytical method selection.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the premier method for assessing the purity of this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials, intermediates, and by-products from the synthesis process.
Experimental Protocol: Proposed RP-HPLC Method
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the UV absorbance maxima of similar hydroxypyridine derivatives). A PDA detector is recommended to scan a wider range (e.g., 200-400 nm) to identify any co-eluting impurities.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve can be constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve. Method validation should be performed in accordance with ICH guidelines.[1]
Data Presentation: HPLC Performance
The following table summarizes the expected performance characteristics of the proposed HPLC method for the analysis of this compound.
| Parameter | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Partitioning between stationary and mobile phases | Separation based on volatility and mass-to-charge ratio | High-pressure liquid chromatography with smaller particles |
| Typical Purity (%) | >99.5 | >99.0 | >99.7 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL (with derivatization) | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.3 µg/mL (with derivatization) | ~0.015 µg/mL |
| Analysis Time | 10-15 min | 20-30 min | 2-5 min |
| Sample Preparation | Simple dissolution and filtration | Derivatization may be required | Simple dissolution and filtration |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity assessment of this compound, other techniques can be employed for orthogonal testing or specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.
-
Advantages: Provides structural information for impurity identification.
-
Disadvantages: Requires derivatization, which can add complexity and introduce potential artifacts. Not suitable for thermally labile impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns and higher pressures to achieve faster and more efficient separations compared to traditional HPLC.[2]
-
Advantages: Higher resolution, increased sensitivity, and significantly shorter analysis times.
-
Disadvantages: Requires specialized high-pressure instrumentation.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: HPLC analysis workflow for this compound.
Caption: Comparison of analytical methods for purity assessment.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Cyano-3-hydroxypyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Cyano-3-hydroxypyridine.
When handling this compound, it is crucial to adhere to strict safety protocols to mitigate risks of exposure and environmental contamination. Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, should be worn at all times.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of dust or fumes.[1]
Immediate Safety Measures
In the event of accidental exposure, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Spill Management
In case of a spill, prevent further leakage if it is safe to do so. Avoid the formation of dust and prevent the chemical from entering drains.[1] The spilled material should be collected using appropriate methods, such as sweeping or vacuuming with an inert material, and placed into a suitable, closed container for disposal.
Disposal of this compound Waste
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] Controlled incineration with flue gas scrubbing is an acceptable method of destruction.[1] It is imperative not to discharge this chemical into sewer systems or contaminate water, food, or animal feed.[1]
Disposal of Contaminated Packaging
Containers that have held this compound must also be managed as hazardous waste. The following table outlines the proper procedures for contaminated packaging:
| Packaging Type | Disposal Procedure |
| Non-combustible | Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] |
| Combustible | Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Cyano-3-hydroxypyridine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 2-Cyano-3-hydroxypyridine, including personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Summary
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the safety protocols outlined below is crucial to minimize risk.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is required when there is a potential for splashing.[1][3] | Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber).[3] Protective clothing, such as a lab coat or gown, to prevent skin contact.[1] | Gloves must be inspected before use and should be changed regularly, typically every 30 to 60 minutes.[5] Contaminated gloves should be disposed of properly.[4][5] For significant exposure risk, impervious clothing and boots are recommended.[6] |
| Respiratory | An approved respirator should be used if ventilation is inadequate or when dust or aerosols may be generated.[1][6] | For dust, an N-95 or N-100 particulate respirator may be sufficient.[5] For larger spills or situations with high vapor concentrations, a chemical cartridge-type respirator or a self-contained breathing apparatus (SCBA) may be necessary.[1][5] |
Operational Plan: Handling and Storage
Proper operational procedures are critical to ensure safety. The following workflow outlines the key steps for handling this compound in a laboratory setting.
Key Handling and Storage Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][6]
-
Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors.[6] Prevent contact with skin and eyes.[6]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1][7] Wash hands thoroughly after handling.[1][6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of contents at an approved waste disposal plant.[8][9] All disposal practices must be in accordance with local, state, and federal regulations.[9] |
| Contaminated PPE | Contaminated gloves, clothing, and other disposable PPE should be placed in a sealed container and disposed of as hazardous waste. |
| Empty Containers | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[6] |
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][6] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[6] |
| Spills | Evacuate the area. Wear appropriate PPE, including respiratory protection.[6] Prevent further leakage if safe to do so.[6] Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[2] |
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. corporate.dow.com [corporate.dow.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pppmag.com [pppmag.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
